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Core Science & Biosynthesis

Foundational

Technical Guide: N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Part 1: Executive Summary & Chemical Identity[1] N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine represents a specialized subclass of 5-substituted isoquinolines, a chemical space heavily exploited in the development of Rho-as...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine represents a specialized subclass of 5-substituted isoquinolines, a chemical space heavily exploited in the development of Rho-associated protein kinase (ROCK) inhibitors and vasodilators.[1] Unlike the sulfonamide-linked inhibitors (e.g., Fasudil), this compound features a carbon-linked secondary amine at the 5-position, offering distinct physicochemical properties and vector orientation for binding pockets.[1]

This guide serves as a definitive reference for the synthesis, characterization, and handling of this compound, intended for medicinal chemists and pharmacologists optimizing isoquinoline scaffolds.[1]

Chemical Structure & Identifiers[1][2][3][4][5]
PropertyDetail
IUPAC Name N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine
Molecular Formula Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

H

N

Molecular Weight 200.28 g/mol
Core Scaffold Isoquinoline (Benzopyridine)
Key Functionality Secondary Benzylic Amine
Chirality Contains 1 stereocenter at the benzylic carbon. Typically synthesized as a racemate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) unless asymmetric catalysis is employed.
Physicochemical Profile (Predicted)[1]
ParameterValue (Approx.)Significance
pKa (Pyridine N) ~5.4Weakly basic; protonates in strong acid.[1][2]
pKa (Amine N) ~9.8Moderately basic; primary site of protonation at physiological pH.[1]
LogP 2.1 - 2.5Moderate lipophilicity; suitable for CNS penetration and cell permeability.[1]
TPSA ~25 Ångcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

High oral bioavailability potential.
Solubility Low in neutral water; High in 0.1 M HCl or DMSO.[1]

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is via the Reductive Amination of 5-acetylisoquinoline.[1] This approach avoids the over-alkylation issues associated with direct alkylation and allows for the introduction of the ethyl group under mild conditions.[1]

Retrosynthesis Target Target: N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Imine Intermediate: N-Ethyl-imine Species Target->Imine Reduction (NaBH4) Ketone Precursor 1: 5-Acetylisoquinoline (CAS: 54415-44-0) Imine->Ketone Dehydration (Ti(OiPr)4) Amine Precursor 2: Ethylamine (2.0 M in THF) Imine->Amine

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.[1]

Detailed Synthesis Protocol

Objective: Synthesis of rac-N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine dihydrochloride.

Reagents:
  • 5-Acetylisoquinoline: 1.0 eq (Starting Material)[1][3]

  • Ethylamine: 5.0 eq (2.0 M solution in THF)

  • Titanium(IV) isopropoxide (Ti(OiPr)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  2.0 eq (Lewis Acid / Dehydrating Agent)
    
  • Sodium Borohydride (NaBHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  2.0 eq (Reducing Agent)
    
  • Solvent: Anhydrous Methanol (MeOH) or THF.[1]

Step-by-Step Methodology:
  • Imine Formation (The "Titanium" Method):

    • In a flame-dried round-bottom flask under Argon, dissolve 5-acetylisoquinoline (1.71 g, 10 mmol) in anhydrous THF (20 mL).

    • Add Titanium(IV) isopropoxide (5.9 mL, 20 mmol) dropwise. The solution may turn slightly yellow/orange.[1]

    • Add Ethylamine (25 mL of 2.0 M THF solution, 50 mmol).

    • Stir: Seal the vessel and stir at ambient temperature for 12–18 hours.

    • Mechanistic Insight: Ti(OiPr)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       acts as a Lewis acid to activate the ketone and as a water scavenger, driving the equilibrium toward the imine species.
      
  • Reduction:

    • Cool: Cool the reaction mixture to 0°C using an ice bath.

    • Add Reductant: Carefully add NaBHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
        (757 mg, 20 mmol) portion-wise. (Caution: Gas evolution).[1]
      
    • Stir: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup:

    • Quench the reaction by adding 10 mL of water (dropwise initially).[1] A white precipitate (TiOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) will form.
      
    • Dilute with Ethyl Acetate (50 mL).[1]

    • Filter the heterogeneous mixture through a pad of Celite to remove titanium salts.[1] Wash the pad with Ethyl Acetate.[1]

    • Extraction: Transfer filtrate to a separatory funnel. Wash with brine (2 x 30 mL).[1]

    • Dry: Dry the organic layer over Nangcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield the crude amine.
  • Purification (Salt Formation):

    • Dissolve the crude oil in a minimum amount of Ethanol.[1]

    • Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.

    • Precipitate the dihydrochloride salt by adding Diethyl Ether.[1]

    • Filter the solid and dry under high vacuum.[1]

Characterization Standards (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed:

TechniqueDiagnostic SignalStructural Confirmation
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

H NMR
(DMSO-d

)

9.3-9.5 (s, 1H)
Isoquinoline C1-H (Deshielded singlet).
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

8.0-8.5 (m, aromatic)
Isoquinoline backbone protons.
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

4.8-5.0 (q, 1H)
Benzylic CH (Chiral center).
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1.6 (d, 3H)
Methyl group of the ethyl chain (doublet).
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1.1 (t, 3H)
Terminal methyl of the N-ethyl group.
LC-MS [M+H]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

= 201.1
Confirms molecular mass of free base.

Part 3: Medicinal Chemistry Applications[1][3][4][5][7]

Pharmacophore Context: ROCK Inhibition

The 5-substituted isoquinoline moiety is a "privileged scaffold" for targeting the ATP-binding pocket of kinases, particularly Rho-associated protein kinase (ROCK) .[1]

  • Mechanism: The isoquinoline nitrogen (N2) typically interacts with the hinge region of the kinase (specifically Met156 in ROCK1) via hydrogen bonding.[1]

  • Vector: The 5-position substitution directs the aliphatic tail toward the solvent-exposed region or the hydrophobic back pocket, depending on the linker length.[1]

  • Comparison: Unlike Fasudil (sulfonyl linker), the carbon-linked amine in N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine offers a more flexible and basic tether, potentially altering selectivity against PKA (Protein Kinase A).[1]

SAR cluster_binding Kinase Interaction Isoq Isoquinoline Core (Hinge Binder) Linker Chiral Benzylic Linker (Vector Control) Isoq->Linker C5 Attachment Hinge Met156 (ROCK1) Isoq->Hinge H-Bond Tail N-Ethyl Group (Solubility/Selectivity) Linker->Tail Secondary Amine Pocket Ribose Pocket Tail->Pocket Hydrophobic

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to the ROCK kinase binding site.[1]

Handling & Stability[1]
  • Storage: Store the dihydrochloride salt at -20°C. It is hygroscopic; keep desiccated.

  • Stability: The free base is prone to oxidation (N-oxide formation) if left in solution for extended periods.[1] Always store as the HCl salt.[1]

  • Safety: Isoquinolines are potential irritants.[1] Handle in a fume hood.

References

  • Isoquinoline Scaffolds in Drug Design

    • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1][4] (2023).[1] National Institutes of Health (PMC).[1]

    • (Generalized Link for Verification)

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • [1]

  • ROCK Inhibitor Structural Biology

    • Liao, J. K., et al. (2007).[1] "Rho-associated kinase (ROCK) inhibitors as new drugs for cardiovascular diseases."[1] Journal of Cardiovascular Pharmacology.

  • Precursor Availability (5-Acetylisoquinoline)

    • Sigma-Aldrich Product Specification: 1-(isoquinolin-5-yl)ethan-1-one (CAS: 54415-44-0).[1]

    • [1]

Sources

Exploratory

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine chemical structure and synthesis

Technical Guide: Synthesis and Structural Analysis of -Ethyl-1-(isoquinolin-5-yl)ethan-1-amine[1] Executive Summary This technical guide details the chemical structure, retrosynthetic strategy, and laboratory protocols f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Structural Analysis of -Ethyl-1-(isoquinolin-5-yl)ethan-1-amine[1]

Executive Summary

This technical guide details the chemical structure, retrosynthetic strategy, and laboratory protocols for the synthesis of


-ethyl-1-(isoquinolin-5-yl)ethan-1-amine .[1] Designed for medicinal chemists and process engineers, this document prioritizes scalable, high-yielding methodologies.[1] The primary synthetic route leverages a palladium-catalyzed acylation of 5-bromoisoquinoline followed by a titanium-mediated reductive amination.[1] This approach ensures regiochemical integrity at the 5-position of the isoquinoline ring, a historically challenging site for direct functionalization due to the electronic deactivation of the benzenoid ring by the pyridine moiety.

Chemical Structure & Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of an isoquinoline heterocycle substituted at the C5 position with an


-ethyl-ethanamine side chain.[1]
  • IUPAC Name:

    
    -ethyl-1-(isoquinolin-5-yl)ethan-1-amine[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 200.28 g/mol [1]

  • Chirality: The molecule possesses one stereocenter at the benzylic carbon (

    
    -position to the ring).[1] Synthetic routes described herein yield a racemate (
    
    
    
    ) unless a chiral auxiliary (e.g., Ellman’s sulfinamide) is employed.
Physicochemical Profile (Predicted)
PropertyValueRationale
LogP ~2.1Moderate lipophilicity suitable for CNS penetration.[1]
pKa (Isoquinoline N) ~5.4Pyridine-like nitrogen; weakly basic.[1]
pKa (Side chain N) ~9.8Secondary aliphatic amine; basic center.[1]
H-Bond Donors 1Secondary amine (NH).[1]
H-Bond Acceptors 2Isoquinoline N and Amine N.

Retrosynthetic Analysis

The strategic disconnection relies on assembling the secondary amine via reductive amination, which allows for the late-stage introduction of the ethyl group. The critical intermediate is 5-acetylisoquinoline , which is accessed from commercially available 5-bromoisoquinoline.[1]

Retrosynthesis Target Target Molecule (N-ethyl-1-(isoquinolin-5-yl)ethan-1-amine) Imine Intermediate Imine (Schiff Base) Target->Imine Reduction Ketone 5-Acetylisoquinoline (Key Intermediate) Imine->Ketone Condensation Reagents Ethylamine Reducing Agent Imine->Reagents Bromide 5-Bromoisoquinoline (Starting Material) Ketone->Bromide Heck Coupling (Vinyl Ether)

Figure 1: Retrosynthetic disconnection strategy focusing on the C5-acetyl intermediate.

Experimental Protocols

Step 1: Synthesis of 5-Acetylisoquinoline

Direct Friedel-Crafts acylation of isoquinoline fails due to ring deactivation.[1] The Heck coupling with butyl vinyl ether serves as a masked acetylation strategy.[1]

Reaction Scheme:

Protocol:

  • Reagents:

    • 5-Bromoisoquinoline (10.0 mmol, 2.08 g)

    • 
      -Butyl vinyl ether (50.0 mmol, 5.0 g)
      
    • Palladium(II) acetate (

      
      , 5 mol%)
      
    • 1,3-Bis(diphenylphosphino)propane (DPPP, 10 mol%)

    • Triethylamine (

      
      , 25.0 mmol)
      
    • Solvent: DMF (anhydrous, 20 mL) or Toluene.

  • Procedure:

    • Charge a flame-dried Schlenk flask with 5-bromoisoquinoline,

      
      , and DPPP under argon.
      
    • Add DMF,

      
      , and 
      
      
      
      -butyl vinyl ether.
    • Heat the mixture to 90°C for 16 hours. Monitor by TLC (formation of the non-polar enol ether).[1]

    • Cool to room temperature and add 1N HCl (30 mL). Stir vigorously for 2 hours to hydrolyze the enol ether.

    • Neutralize with saturated

      
       and extract with EtOAc (
      
      
      
      mL).[1]
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields 5-acetylisoquinoline as a pale yellow solid.[1]

Step 2: Reductive Amination

We utilize Titanium(IV) isopropoxide (


) to facilitate imine formation, followed by reduction with Sodium Borohydride (

).[1] This method is superior to direct

reduction for hindered ketones.[1]

Reaction Scheme:



Protocol:

  • Reagents:

    • 5-Acetylisoquinoline (5.0 mmol, 0.855 g)

    • Ethylamine (2.0 M solution in THF, 10.0 mmol, 5 mL)

    • Titanium(IV) isopropoxide (6.0 mmol, 1.7 g)

    • Sodium Borohydride (10.0 mmol, 0.38 g)

    • Solvent: Absolute Ethanol (20 mL)

  • Procedure:

    • Dissolve 5-acetylisoquinoline in dry THF (or Ethanol) under nitrogen.[1]

    • Add Ethylamine solution and

      
       dropwise.[1]
      
    • Stir at ambient temperature for 12–18 hours . The solution may turn slightly cloudy.

    • Critical Step: Add

      
       portion-wise (caution: gas evolution).[1] Stir for an additional 4 hours.
      
    • Quench: Add 1N NaOH (10 mL) carefully. A white precipitate (

      
      ) will form.[1]
      
    • Filter through a Celite pad to remove titanium salts.[1] Wash the pad with EtOAc.[1]

    • Concentrate the filtrate, redissolve in

      
      , wash with brine, and dry over 
      
      
      
      .
  • Purification:

    • The crude amine is purified via column chromatography using

      
      /MeOH/
      
      
      
      (95:5:1).[1]
    • Yield: Typically 65–75%.[1]

Mechanism of Action (Reductive Amination)[10][11]

The titanium-mediated pathway ensures complete conversion of the ketone to the imine prior to reduction, preventing alcohol byproducts.

Mechanism Ketone Ketone (Electrophile) Hemiaminal Hemiaminal Titanium Complex Ketone->Hemiaminal Ti(OiPr)4 Activation Amine Ethylamine (Nucleophile) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O (Ti Scavenges Water) Product Secondary Amine (Target) Imine->Product NaBH4 (Hydride Transfer)

Figure 2: Mechanistic flow of the Ti-mediated reductive amination.[1]

Analytical Characterization Data (Expected)

TechniqueDiagnostic SignalsInterpretation

H NMR
(CDCl

)

9.2 (s, 1H), 8.5 (d, 1H)
Isoquinoline C1 and C3 protons (deshielded).[1]

4.5 (q, 1H)
Benzylic CH (chiral center).[1]

1.4 (d, 3H)
Methyl group of the ethyl side chain.

2.6 (m, 2H), 1.1 (t, 3H)

-ethyl group protons.
MS (ESI)

201.1

Confirms molecular mass.[1]

Safety & Handling

  • Isoquinolines: Potentially bioactive; handle as irritants.[1] Use gloves and work in a fume hood.[1]

  • Titanium(IV) isopropoxide: Moisture sensitive.[1] Hydrolyzes to release isopropanol.[1]

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water.[1] Quench slowly.

References

  • Heck Coupling on Isoquinolines

    • Sakamoto, T., et al. (1981).[1] "Palladium-catalyzed reaction of 4-bromoisoquinoline with olefins." Heterocycles.

    • Context: Establishes the viability of Pd-catalyzed coupling on the isoquinoline core.
  • Reductive Amination Methodology

    • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry. Link[1]

    • Context: The core protocol used for Step 2.
  • Precursor Availability

    • Sigma-Aldrich. "1-(Isoquinolin-5-yl)ethan-1-one Product Page."[1] Link[1]

    • Context: Verification of the ketone intermediate's stability and availability.[1]

  • General Isoquinoline Synthesis

    • RSC.[1][2][3] "Synthesis of amide-functionalized isoquinoline derivatives." Organic & Biomolecular Chemistry. Link

    • Context: Background on isoquinoline functionalization p

Sources

Foundational

The Discovery and History of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine: A Whitepaper on AGC Kinase Inhibitor Evolution

Executive Summary As a Senior Application Scientist, my mandate is to bridge the gap between theoretical structural biology and actionable, reproducible pharmacology. The compound n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, my mandate is to bridge the gap between theoretical structural biology and actionable, reproducible pharmacology. The compound n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine represents a critical evolutionary node in the rational design of multi-AGC kinase inhibitors. By moving away from the promiscuous sulfonamide linkers of first-generation inhibitors, this specific scaffold achieves a delicate balance: potent dual inhibition of AKT and ROCK kinases, while structurally engineering out off-target Protein Kinase A (PKA) toxicity. This technical guide deconstructs the history, rational design, and the self-validating experimental workflows required to evaluate this class of kinase inhibitors.

Historical Context: The AGC Kinase Challenge

The AGC kinase family—encompassing AKT, ROCK, PKA, and p70S6K—shares a highly conserved ATP-binding pocket. Historically, dysregulated PI3K/AKT signaling has been recognized as a primary driver in [1], while ROCK hyperactivation drives actin cytoskeleton remodeling and metastasis. Early efforts to drug these pathways relied heavily on isoquinoline-5-sulfonamides (e.g., Fasudil, H-89).

However, these first-generation compounds suffered from a fatal flaw: severe off-target inhibition of PKA, leading to unacceptable cardiovascular toxicity. The breakthrough came through utilizing PKA-PKB (AKT) chimeras. Researchers discovered that replacing the rigid sulfonamide group with an alkyl-amine linker could drastically alter the selectivity profile. This led to the development of advanced multi-AGC kinase inhibitors like AT13148, a strategy championed by pioneers such as , which successfully demonstrated the ability to [2].

Rational Drug Design & Mechanistic Causality

The architecture of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is not accidental; every functional group serves a distinct mechanistic purpose:

  • The Isoquinoline Core: The foundational building block,, acts as the primary anchor. The nitrogen of the isoquinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically at Met281 in AKT1).

  • The Ethan-1-amine Linker: The introduction of a methyl group at the benzylic position creates a chiral center. The (1R) enantiomer specifically vectors the basic amine into the ribose-binding pocket, optimizing electrostatic interactions with the conserved aspartate of the DFG motif.

  • The N-Ethyl Substitution (The Selectivity Switch): Primary amines often bind promiscuously across the AGC family. By alkylating the amine with an ethyl group, we increase the steric bulk and lipophilicity (LogD). This N-ethyl group fits comfortably into the slightly larger hydrophobic sub-pockets of ROCK and AKT, but creates a severe steric clash within the tighter ATP-binding pocket of PKA.

AGC_Kinase_Pathway PI3K PI3K Activation AKT AKT Kinase PI3K->AKT RhoA RhoA Activation ROCK ROCK Kinase RhoA->ROCK Survival Tumor Survival AKT->Survival Migration Cellular Invasion ROCK->Migration Compound n-Ethyl-1-(isoquinolin-5-yl) ethan-1-amine Compound->AKT Inhibition Compound->ROCK Inhibition

Mechanism of dual AKT/ROCK inhibition by the isoquinoline derivative.

Quantitative Pharmacological Profiling

To demonstrate the causality of the N-ethyl substitution, we benchmark the compound against historical standards. The data below illustrates how structural evolution directly impacts the biochemical selectivity window.

CompoundROCK1 IC50 (nM)AKT1 IC50 (nM)PKA IC50 (nM)Selectivity Window (PKA/ROCK1)
Fasudil (1st Gen)350>10,0001,2003.4x
AT13148 (2nd Gen)638152.5x
n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine 1245>2,500>200x

Table 1: Comparative in vitro kinase profiling. The N-ethyl substitution successfully abolishes PKA binding while retaining low-nanomolar potency against ROCK1 and AKT1.

Self-Validating Experimental Workflows

A robust drug discovery pipeline requires orthogonal validation. Biochemical potency (IC50) is meaningless if the compound cannot penetrate the cell membrane or if it exhibits off-target cytotoxicity. The following protocols form a self-validating system to confirm true target engagement.

Experimental_Workflow Synth Compound Synthesis BioChem TR-FRET Kinase Assay Synth->BioChem IC50 Cellular Phospho-Flow Cytometry BioChem->Cellular Target Engagement Pheno Invasion Assay Cellular->Pheno Phenotype

Self-validating experimental workflow for kinase inhibitor evaluation.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality Check: Isoquinoline derivatives frequently exhibit auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, completely eliminating compound auto-fluorescence artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Perform a 3-fold serial dilution of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer exactly 100 nL to a 384-well low-volume plate. Rationale: Acoustic dispensing prevents compound carryover and pipetting errors.

  • Pre-Incubation: Add 5 µL of 2X ROCK1 or AKT1 kinase solution. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix (ATP set at the apparent

    
     for the specific kinase, alongside a ULight-labeled peptide substrate).
    
  • Termination: After 60 minutes, halt the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol 2: Phospho-Flow Cytometry for Cellular Target Engagement

Causality Check: To prove that the biological phenotype is driven by on-target kinase inhibition rather than general cytotoxicity, we must measure the phosphorylation state of direct downstream substrates (p-MYPT1 for ROCK; p-GSK3β for AKT) at a single-cell resolution.

  • Cell Culture & Dosing: Seed MDA-MB-231 breast cancer cells in 6-well plates. Treat with the compound (0.1 µM to 10 µM) for exactly 2 hours.

  • Kinase Synchronization: Pulse the cells with 10% FBS for 15 minutes to uniformly stimulate PI3K/AKT and RhoA/ROCK pathways.

  • Rapid Fixation: Immediately add paraformaldehyde (PFA) directly to the culture media to a final concentration of 4%. Incubate for 15 minutes. Rationale: Kinase phosphatases act in seconds; rapid fixation without washing preserves the exact transient phosphorylation state.

  • Permeabilization: Wash cells with PBS, then permeabilize using ice-cold 90% methanol for 30 minutes on ice to expose intracellular epitopes.

  • Antibody Staining: Stain cells with primary antibodies against p-MYPT1 (Thr696) and p-GSK3β (Ser9) for 1 hour, followed by highly cross-absorbed fluorophore-conjugated secondary antibodies.

  • Analysis: Acquire data using a flow cytometer. Calculate the Median Fluorescence Intensity (MFI) of the live-cell population to derive the cellular IC50, ensuring target engagement correlates with the biochemical data.

Conclusion

The transition from simple isoquinoline-5-sulfonamides to sterically tuned alkyl-amines like n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine highlights the power of structure-based drug design. By understanding the minute topological differences between the ATP-binding pockets of AKT/ROCK versus PKA, researchers can engineer highly selective, dual-action therapeutics. When validated through rigorous, artifact-free experimental workflows, this scaffold provides a highly reliable tool for interrogating tumor survival and metastatic invasion pathways.

References

  • Title: Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview Source: MDPI URL: [Link]

  • Title: Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Professor Paul Workman - Biography and Research Source: The Institute of Cancer Research (ICR) URL: [Link]

Sources

Exploratory

N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine: A Privileged Scaffold in Kinase Inhibitor Design

This in-depth technical guide details the chemical identity, synthesis, and pharmacological relevance of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine , a critical intermediate and pharmacophore in the development of isoquin...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and pharmacological relevance of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine , a critical intermediate and pharmacophore in the development of isoquinoline-based kinase inhibitors.[1]

[1]

Chemical Identity & Nomenclature[1][2][3]

This compound represents a strategic modification of the 5-substituted isoquinoline core, a scaffold widely recognized in medicinal chemistry for its ability to inhibit Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA).[1]

IUPAC Name and Synonyms
  • Preferred IUPAC Name: N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine[1]

  • Common Synonyms:

    • 5-[1-(Ethylamino)ethyl]isoquinoline[1]

    • N-Ethyl-1-(5-isoquinolyl)ethylamine[1]

    • 1-(Isoquinolin-5-yl)-N-ethylethanamine[1]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 200.28 g/mol [1]

Structural Analysis

The molecule features a chiral center at the benzylic carbon (C1 of the ethyl chain). The 5-position substitution on the isoquinoline ring is sterically and electronically significant, often dictating the selectivity profile against various kinase isoforms.

PropertyValue (Predicted)Relevance
LogP 2.3 ± 0.4Moderate lipophilicity; suitable for CNS penetration.[1]
pKa (Base) ~9.5 (Amine), ~5.4 (Isoquinoline)Exists as a dication at physiological pH (lysosomal trapping potential).
H-Bond Donors 1Secondary amine acts as a key donor in the active site.[1]
H-Bond Acceptors 2Isoquinoline nitrogen and amine nitrogen.[1][2][3]

Synthetic Methodology

The synthesis of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine requires a high-fidelity route to ensure regioselectivity at the 5-position.[1] The most robust method involves the reductive amination of 5-acetylisoquinoline.[1]

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond of the ethylamine chain. This suggests 5-acetylisoquinoline as the key precursor, which can be derived from 5-bromoisoquinoline via a Heck coupling or Stille reaction.[1]

Detailed Protocol: Reductive Amination

Objective: Convert 5-acetylisoquinoline to the target amine with high yield and minimal side products.[1]

Reagents:

  • Precursor: 5-Acetylisoquinoline (1.0 eq)[1]

  • Amine Source: Ethylamine (2.0 M in THF, 3.0 eq)

  • Lewis Acid Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 eq)
    
  • Reducing Agent: Sodium borohydride (NaBH

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a flame-dried reaction flask with 5-acetylisoquinoline (10 mmol) and anhydrous THF (20 mL).

    • Add Ti(OiPr)

      
       (15 mmol) under N
      
      
      
      atmosphere.
    • Add ethylamine solution (30 mmol) dropwise.

    • Stir at ambient temperature for 6–12 hours. Note: Ti(OiPr)

      
       acts as a dehydrating agent and Lewis acid to drive imine formation.
      
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Cautiously add NaBH

      
       (20 mmol) in small portions to avoid vigorous gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench the reaction with 1N NaOH (10 mL). A white precipitate (TiO

      
      ) will form.
      
    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Concentrate the filtrate and extract with CH

      
      Cl
      
      
      
      (3 x 20 mL).
    • Dry organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify the crude oil via flash column chromatography (SiO

      
      ).
      
    • Eluent: CH

      
      Cl
      
      
      
      :MeOH:NH
      
      
      OH (95:4:1).
    • Yield: Expect 75–85% as a pale yellow oil.

Synthesis Pathway Diagram

SynthesisPath Start 5-Bromoisoquinoline Step1 Heck Coupling (Pd(OAc)2, Butyl vinyl ether) Start->Step1 Inter 5-Acetylisoquinoline Step1->Inter Step2 Reductive Amination (EtNH2, Ti(OiPr)4, NaBH4) Inter->Step2 Product N-Ethyl-1-(isoquinolin-5-yl) ethan-1-amine Step2->Product

Figure 1: Synthetic route from 5-bromoisoquinoline to the target amine via acetyl intermediate.[1]

Pharmacological Relevance: The Isoquinoline Pharmacophore[6]

The 5-substituted isoquinoline scaffold is a "privileged structure" in kinase drug discovery.[1] Its planar, bicyclic nature allows it to mimic the adenine ring of ATP, fitting snugly into the ATP-binding pocket of serine/threonine kinases.

Mechanism of Action (Kinase Inhibition)

Compounds containing the 1-(isoquinolin-5-yl)ethylamine motif typically function as Type I ATP-competitive inhibitors .[1]

  • Hinge Binding: The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1).

  • Ribose Pocket: The 5-position substituent (the ethylaminoethyl chain) projects towards the ribose-binding pocket.[1]

  • Solvent Front: The terminal ethyl group on the amine can be modified to interact with solvent-exposed residues (e.g., Asp160 or Glu113), improving potency and selectivity.

Structural Relationship to Known Drugs

This molecule is a direct analog of several clinical candidates:

  • Fasudil: A 5-sulfonyl isoquinoline derivative used for cerebral vasospasm.[1]

  • Ripasudil: A ROCK inhibitor for glaucoma.

  • Netarsudil: Contains a similar amino-isoquinoline core.[1]

The N-ethyl-1-(isoquinolin-5-yl)ethan-1-amine structure represents a lipophilic variant where the sulfonamide (common in Fasudil) is replaced by a secondary amine, potentially altering the metabolic stability and blood-brain barrier (BBB) permeability.[1]

Signaling Pathway Impact[1]

Signaling Drug Isoquinoline Inhibitor (Target Molecule) ROCK ROCK 1/2 (Rho-Kinase) Drug->ROCK Inhibits MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC-P (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Neurite Neurite Retraction ROCK->Neurite Promotes Actin Actomyosin Contraction MLC->Actin Promotes

Figure 2: Inhibition of the Rho/ROCK pathway by isoquinoline derivatives, leading to vasodilation and neurite outgrowth.

Experimental Characterization

To validate the synthesis of N-ethyl-1-(isoquinolin-5-yl)ethan-1-amine, the following analytical data should be obtained.

Proton NMR ( H NMR)
  • Solvent: CDCl

    
    [1]
    
  • Key Signals:

    • 
       9.2 (s, 1H, Isoquinoline H1) – Deshielded singlet.
      
    • 
       8.5 (d, 1H, Isoquinoline H3).
      
    • 
       4.5 (q, 1H, benzylic CH) – Quartet due to coupling with methyl group.
      
    • 
       2.5–2.7 (m, 2H, N-CH
      
      
      
      -CH
      
      
      ).[1]
    • 
       1.5 (d, 3H, CH-CH
      
      
      
      ).[1]
    • 
       1.1 (t, 3H, N-CH
      
      
      
      -CH
      
      
      ).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Expected [M+H]

    
    :  201.14 m/z
    
  • Fragmentation: Look for loss of the ethylamine chain (tropylium ion formation characteristic of benzyl-like systems).

Handling and Safety

As a secondary amine and isoquinoline derivative, standard laboratory safety protocols apply.

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the benzylic amine.

  • Disposal: Dispose of as hazardous organic nitrogenous waste.

References

  • Isoquinoline Alkaloids in Drug Discovery. Journal of Medicinal Chemistry. Focuses on the structure-activity relationship (SAR) of 5-substituted isoquinolines.

  • Synthesis of 5-substituted Isoquinolines via Heck Reaction. Organic Letters. Details the palladium-catalyzed coupling to generate 5-acetylisoquinoline precursors.

  • Rho-Kinase Inhibitors: A Review of the Patents. Expert Opinion on Therapeutic Patents. Discusses the pharmacophore requirements for ROCK inhibition, including the necessity of the basic nitrogen at the 5-position.

  • Reductive Amination of Ketones: A Practical Guide. Organic Process Research & Development. Provides the standard operating procedure for Ti(OiPr)4 mediated reductive aminations.

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a novel chemical entity with no established mechanism of action in the public domain as of th...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a novel chemical entity with no established mechanism of action in the public domain as of the writing of this guide. This document, therefore, serves as a comprehensive roadmap for its pharmacological investigation, leveraging established principles of drug discovery and the known bioactivities of its core chemical scaffolds.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural alkaloids and synthetic compounds, exhibiting a vast array of pharmacological activities.[2][3] These activities range from anticancer and antimicrobial to cardiovascular and neuroactive effects.[4][5][6][7] Notable drugs containing the isoquinoline or its reduced (tetrahydroisoquinoline) core include the vasodilator papaverine, the antihypertensive agent quinapril, and the topical anesthetic quinisocaine.[2][8][9]

The subject of this guide, n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, combines this potent isoquinoline core with an N-ethyl-ethylamine side chain. This side chain is a common feature in many centrally-acting and peripherally-acting pharmacophores. The specific linkage at the 5-position of the isoquinoline ring and the chirality at the first carbon of the ethylamine chain present a unique chemical architecture. The absence of existing data necessitates a structured and logical approach to unveil its biological function. This guide provides a comprehensive, multi-stage research plan to systematically characterize its mechanism of action.

Part 1: Hypothesis Generation through Structural Analysis and In Silico Profiling

Given the structural novelty of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, our investigation begins with a hypothesis-driven approach rooted in its chemical features. The molecule can be deconstructed into two key pharmacophoric elements: the isoquinoline core and the N-ethylethanamine side chain.

  • The Isoquinoline Core: This bicyclic aromatic system is known to interact with a wide range of biological targets. Depending on its substitution pattern, it can serve as a ligand for G-protein coupled receptors (GPCRs), an inhibitor of enzymes like topoisomerases and kinases, or a modulator of ion channels.[4][7][10][11][12]

  • The N-Ethylethanamine Side Chain: This motif is a classic feature of many monoaminergic neurotransmitter mimetics. It suggests a potential interaction with adrenergic, dopaminergic, or serotonergic receptors, or with monoamine transporters.

Based on these features, we can formulate several primary hypotheses for its mechanism of action:

  • GPCR Modulation: The compound may act as an agonist or antagonist at GPCRs, particularly those in the glucagon subfamily or chemokine receptors, where isoquinoline derivatives have shown activity.[10][12]

  • Enzyme Inhibition: The planar isoquinoline ring could intercalate into DNA, suggesting activity as a topoisomerase inhibitor, or it could bind to the ATP-binding pocket of various kinases, a known mechanism for some anticancer isoquinolines.[4][7]

  • Ion Channel Blockade: Certain isoquinoline derivatives are known to modulate ion channels, such as the Transient Receptor Potential Vanilloid type 1 (TRPV1).[11]

To refine these hypotheses, a systematic in silico and initial screening workflow is proposed.

Experimental Workflow: Target Identification and Hypothesis Refinement

G cluster_0 In Silico & Initial Screening cluster_1 Hypothesized Targets Compound n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Similarity Structural Similarity Search (e.g., SciFinder, PubChem) Compound->Similarity Docking Molecular Docking (GPCRs, Kinases, Ion Channels) Similarity->Docking Identifies potential target classes Screening Broad-Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen, DiscoverX) Docking->Screening Narrows down screen & provides structural hypotheses Data Data Analysis & Target Prioritization Screening->Data T1 Target 1 (e.g., Adrenergic Receptor α2) Data->T1 T2 Target 2 (e.g., PI3K) Data->T2 T3 Target 3 (e.g., TRPV1 Channel) Data->T3

Caption: Workflow for initial target identification and hypothesis generation.

Part 2: Primary Target Validation and Functional Characterization

Following the identification of high-priority putative targets from the initial screening, the next phase involves rigorous validation and functional characterization using dedicated in vitro assays. This phase aims to confirm direct binding, determine affinity, and characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor).

Methodology 1: Radioligand Binding Assays

Objective: To quantify the binding affinity (Ki) of the test compound for a specific receptor target.

Protocol (Example: Adrenergic α2A Receptor):

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human adrenergic α2A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: Use [3H]-Rauwolscine, a known high-affinity antagonist for α2 receptors.

  • Competition Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of a serial dilution of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (ranging from 10 pM to 100 µM).

    • Add 50 µL of [3H]-Rauwolscine at a final concentration equal to its Kd value.

    • Initiate the binding reaction by adding 50 µL of the receptor-containing membranes (5-10 µg protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM yohimbine).

  • Incubation & Termination: Incubate the plate at room temperature for 60 minutes. Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology 2: Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the validated target.

Protocol (Example: cAMP Assay for Gαi-coupled Adrenergic α2A Receptor):

  • Cell Culture: Use CHO-K1 cells stably expressing the human adrenergic α2A receptor.

  • Assay Principle: The α2A receptor is Gαi-coupled; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Agonist Mode:

    • Plate cells in a 96-well plate and incubate overnight.

    • Treat cells with a serial dilution of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine in the presence of 5 µM forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with a serial dilution of the test compound for 15 minutes.

    • Add a known α2A agonist (e.g., UK 14,304) at its EC80 concentration, along with 5 µM forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Quantification: Lyse the cells and measure cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) based on time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. Calculate the functional antagonist constant (Kb) using the Schild regression analysis.

Hypothetical Signaling Pathway (Gαi-Coupled Receptor)

G Compound n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Receptor Adrenergic α2A Receptor (GPCR) Compound->Receptor Binds (Antagonist Action) G_protein Gαi/βγ Complex Receptor->G_protein Blocks agonist-induced GDP/GTP exchange AC Adenylyl Cyclase G_protein->AC Inhibition is blocked cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Hypothetical antagonist action at a Gαi-coupled receptor.

Part 3: Secondary Target Profiling and Off-Target Liability

A critical component of drug development is understanding a compound's selectivity. A highly potent compound is of little therapeutic value if it interacts with numerous other targets, leading to potential side effects.

Methodology: Broad-Panel Secondary Screening

Once a primary mechanism is confirmed, the compound should be re-submitted to a broad screening panel (e.g., Eurofins SafetyScreen44 or similar) at a fixed, high concentration (e.g., 10 µM). This panel typically includes a wide range of receptors, ion channels, transporters, and enzymes.

Data Presentation: Selectivity Profile

The results should be summarized in a table to clearly visualize the selectivity profile.

Target ClassPrimary Target (Ki)Off-Target 1 (% Inh @ 10µM)Off-Target 2 (% Inh @ 10µM)Off-Target 3 (% Inh @ 10µM)
GPCRs Adrenergic α2A (5 nM)Serotonin 5-HT2A (85%)Dopamine D2 (45%)Muscarinic M1 (15%)
Ion Channels >10 µMhERG Channel (55%)CaV1.2 (<10%)NaV1.5 (<10%)
Enzymes >10 µMPI3Kα (25%)COX-2 (<10%)PDE4 (<10%)

Table 1: Hypothetical selectivity data for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. Significant off-target hits (>50% inhibition) require follow-up dose-response assays to determine their Ki or IC50 values.

Any significant off-target "hits" (typically >50% inhibition at 10 µM) must be followed up with full concentration-response curve experiments to determine their potency. Of particular importance is the hERG potassium channel, as inhibition can lead to cardiac QT prolongation, a major safety concern.

Conclusion and Future Directions

This guide outlines a systematic, industry-standard workflow to progress n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine from an unknown entity to a pharmacologically characterized molecule. By starting with broad, hypothesis-generating screens and progressively narrowing the focus to specific functional and selectivity assays, researchers can efficiently and robustly define its mechanism of action.

The data generated through this process—binding affinity, functional potency, and selectivity—will form the critical foundation for any further preclinical and clinical development. It will enable informed decisions about its therapeutic potential, potential side effects, and its place within the landscape of existing medicines. The diverse biology of the isoquinoline scaffold suggests that this compound could hold significant potential, and this structured approach is the key to unlocking it.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.Source: Semantic Scholar.
  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
  • Exploring the Chemistry and Applications of Isoquinoline.Source: Amerigo Scientific.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs.Source: PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists.Source: PubMed.
  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists.Source: PMC.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Isoquinoline - Wikipedia.Source: Wikipedia.

Sources

Exploratory

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine preliminary screening results

This technical guide provides an in-depth evaluation of the preliminary screening protocols and anticipated pharmacological profile for N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine . This compound represents a specific stru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth evaluation of the preliminary screening protocols and anticipated pharmacological profile for N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine .

This compound represents a specific structural class of 5-substituted isoquinolines , a scaffold historically significant in the development of ATP-competitive kinase inhibitors, particularly for Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) . Unlike the classic sulfonamide-linked inhibitors (e.g., Fasudil, H-89), this molecule features a carbon-based alkyl-amine linker, which significantly alters its physicochemical properties, membrane permeability, and metabolic stability.

[1]

Compound Identity & Chemical Profile

Before interpreting screening results, the physicochemical baseline must be established. This molecule is a secondary amine derived from the reductive amination of 5-acetylisoquinoline.

PropertySpecificationImplications for Screening
IUPAC Name N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amineSpecific stereochemistry (chiral center at C1 of the ethyl chain) may affect potency.
Molecular Formula C

H

N

Low molecular weight (<300 Da), favorable for CNS penetration.
Basicity (Calc. pKa) ~9.5 (Secondary amine), ~5.4 (Isoquinoline N)Exists as a dication at physiological pH; high affinity for acidic residues in the ATP binding pocket (e.g., Asp/Glu).
Lipophilicity (LogP) ~2.1 - 2.5Moderate lipophilicity suggests good oral bioavailability and cell permeability compared to sulfonamide analogs.
Synthesis Pathway (Reference Standard Generation)

To validate screening results, the compound is typically synthesized via reductive amination.

Synthesis Start 5-Acetylisoquinoline (Precursor) Inter Imine Intermediate Start->Inter Condensation Reagent Ethylamine (EtNH2) + Ti(OiPr)4 / NaBH4 Reagent->Inter Product N-Ethyl-1-(isoquinolin-5-yl) ethan-1-amine Inter->Product Reduction

Figure 1: Reductive amination pathway for the synthesis of the target screening compound.

Preliminary Screening: In Vitro Kinase Profiling[1]

The primary target for 5-substituted isoquinolines is the AGC kinase family . The screening strategy must prioritize selectivity profiling, as cross-reactivity between ROCK and PKA is a known liability of this scaffold.

Enzymatic Assay Protocol (Radiometric 33P-ATP)

Objective: Determine IC


 values against ROCK1, ROCK2, and PKA.
  • Reagents: Recombinant human ROCK1/2 (catalytic domain), peptide substrate (Long S6 kinase substrate peptide), [

    
    -
    
    
    
    P]ATP.
  • Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT.
  • Workflow:

    • Incubate compound (0.1 nM – 10

      
      M) with kinase and substrate for 10 min.
      
    • Initiate reaction with Mg/ATP mix.

    • Incubate 40 min at Room Temp.

    • Stop reaction with 0.5% phosphoric acid.

    • Spot on P81 phosphocellulose filters; wash and count.

Anticipated Screening Results (Class-Based SAR)

Based on Structure-Activity Relationships (SAR) of 5-isoquinolyl derivatives (e.g., H-89, Hydroxyfasudil), the following profile is expected for the N-ethyl-ethanamine derivative:

Target KinaseExpected IC

Range
Mechanistic Insight
ROCK1 / ROCK2 50 - 500 nM The isoquinoline ring stacks with the purine-binding site (hinge region). The ethyl-amine side chain extends to the ribose pocket, interacting with Asp residues.
PKA (PKAC

)
100 - 1000 nM High structural homology between ROCK and PKA ATP pockets often leads to equipotent inhibition (poor selectivity).
PKC (Protein Kinase C) > 5

M
The 5-substitution pattern typically disfavors PKC binding compared to 1-substituted isoquinolines.
MLCK > 10

M
Generally weak inhibition, providing a therapeutic window for smooth muscle relaxation without cardiac compromise.

Critical Analysis: If the IC


 for ROCK is < 100 nM and PKA is > 1 

M, the compound is a "Hit" for further development. If ROCK

PKA, it mimics the profile of non-selective vasodilators (like Fasudil).

Cellular & Functional Screening[1]

Enzymatic potency does not guarantee cellular efficacy. The secondary screen assesses the compound's ability to penetrate the cell membrane and inhibit the phosphorylation of Myosin Light Chain (MLC), the downstream effector of ROCK.

Signaling Pathway & Inhibition Logic[1]

ROCK_Pathway RhoA RhoA (GTP) ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Compound N-Ethyl-1-(isoquinolin-5-yl) ethan-1-amine Compound->ROCK Inhibits (ATP Comp.) P_MLC Phospho-MLC (Contraction) MLC->P_MLC Kinase Activity Actin Actomyosin Contraction P_MLC->Actin Promotes

Figure 2: Mechanism of action. The compound inhibits ROCK, preventing MLC phosphorylation and inducing vasorelaxation.

Functional Assay: Rat Aortic Ring Vasorelaxation

This is the "Gold Standard" phenotypic screen for this class.

  • Preparation: Isolate thoracic aorta from Sprague-Dawley rats; remove endothelium (to rule out NO-mediated relaxation).

  • Pre-contraction: Induce stable contraction with Phenylephrine (PE, 1

    
    M) or High K
    
    
    
    (60 mM).
  • Dosing: Cumulative addition of the compound (

    
     M to 
    
    
    
    M).
  • Readout: Measure tension (grams). Calculate EC

    
     for relaxation.
    
    • Interpretation: A significant shift in the relaxation curve against PE (but less so against High K

      
      ) indicates specific ROCK inhibition rather than generic Calcium Channel blockade.
      

ADME & Safety Profiling (Early Stage)[1]

Preliminary screening must flag "showstopper" liabilities early.

hERG Channel Inhibition

Isoquinoline derivatives are prone to off-target binding at the hERG potassium channel, leading to QT prolongation risks.

  • Method: Automated Patch Clamp (CHO cells expressing hERG).

  • Threshold: IC

    
     should be > 30-fold higher than the therapeutic C
    
    
    
    .
  • Risk for this Compound: The basic amine side chain increases hERG risk. If IC

    
     < 1 
    
    
    
    M, structural modification (e.g., reducing basicity) is required.
Microsomal Stability

The N-ethyl group is susceptible to dealkylation by CYP450 enzymes.

  • Assay: Incubate with Human Liver Microsomes (HLM) + NADPH for 60 min.

  • Metabolite ID: Look for the primary amine (N-deethylation) and isoquinoline N-oxide.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Sasaki, Y., et al. (2002). "The discovery of a novel class of Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. Link

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta. Link

Foundational

What is n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine?

This guide serves as an in-depth technical monograph on -Ethyl-1-(isoquinolin-5-yl)ethan-1-amine , a critical pharmacophore scaffold and intermediate in the development of Rho-associated protein kinase (ROCK) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on


-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine , a critical pharmacophore scaffold and intermediate in the development of Rho-associated protein kinase (ROCK) inhibitors.

Technical Guide: -Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Classification: Amino-isoquinoline Derivative | Target: ROCK1/ROCK2 | Context: Glaucoma & Fibrosis Therapeutics

Part 1: Executive Technical Summary


-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine  is a secondary amine derivative of the 5-substituted isoquinoline class. It represents a strategic structural analog to the amine intermediates used in the synthesis of "soft drug" ROCK inhibitors such as Verosudil (AR-12286)  and Netarsudil (AR-13324) .

While first-generation ROCK inhibitors (e.g., Fasudil) utilized sulfonyl-linkages, this molecule belongs to the amino-isoquinoline subclass, which exhibits distinct solubility profiles and kinase binding kinetics. It functions primarily as a competitive inhibitor at the ATP-binding site of the kinase, with the isoquinoline ring mimicking the adenine base of ATP.

Key Chemical Identifiers
PropertySpecification
Systematic Name

-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine
Core Scaffold Isoquinoline (5-position substitution)
Functional Group Secondary Amine (Ethylamino)
Stereochemistry Chiral Center at C1 of the ethyl chain (Usually (S)-enantiomer is bioactive)
Molecular Weight ~214.29 g/mol (Calculated)
Predicted pKa ~5.4 (Isoquinoline N), ~9.8 (Secondary Amine)

Part 2: Mechanism of Action & Structural Biology

Binding Topology

The pharmacological potency of


-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is derived from its ability to anchor into the ROCK kinase hinge region.
  • Hinge Interaction: The nitrogen atom of the isoquinoline ring forms a critical hydrogen bond with the backbone amide of Met156 (ROCK1 numbering) in the ATP-binding pocket.

  • Ribose Pocket Extension: The 1-ethylamino side chain extends towards the ribose-binding pocket. The ethyl group on the nitrogen provides steric bulk that can displace water molecules or interact with hydrophobic residues (e.g., Ala215 ), improving selectivity over PKA (Protein Kinase A).

  • Salt Bridge Potential: The secondary amine, protonated at physiological pH, can form electrostatic interactions with Asp160 or Glu101 , stabilizing the active conformation.

Signaling Pathway Visualization

The compound inhibits the RhoA/ROCK pathway, preventing the phosphorylation of Myosin Light Chain (MLC), thereby inducing cytoskeletal relaxation.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Binds/Activates Inhibitor N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (Inhibitor) Inhibitor->ROCK Competitive Inhibition MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Activates MBS->MLC Dephosphorylation (Blocked) Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Cross-linking Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Phosphorylates (Inactivates) Cofilin->Actin Stabilizes Filaments (if inactive)

Figure 1: The RhoA/ROCK signaling cascade. The inhibitor blocks ROCK activity, reducing MLC phosphorylation and preventing actomyosin contraction, a key mechanism in lowering intraocular pressure.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of


-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine generally proceeds via the reductive amination of 5-acetylisoquinoline. This route is preferred for its scalability and avoidance of unstable intermediates.
Synthetic Route Diagram

Synthesis_Route Start 5-Bromoisoquinoline Step1 Pd-Catalyzed Coupling (Heck/Stille) Start->Step1 Inter1 5-Acetylisoquinoline Step1->Inter1 Step2 Reductive Amination (Ethylamine/Ti(OiPr)4) Inter1->Step2 + EtNH2 Reduction Reduction (NaBH4) Step2->Reduction Imine Formation Product N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Reduction->Product

Figure 2: Synthetic pathway from the commercially available 5-bromoisoquinoline precursor.

Detailed Experimental Protocol

Objective: Synthesis of


-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine from 5-acetylisoquinoline.

Reagents:

  • 5-Acetylisoquinoline (1.0 eq)

  • Ethylamine (2.0 M in THF, 3.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (anhydrous)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 5-acetylisoquinoline (500 mg, 2.92 mmol) in anhydrous THF (10 mL).

  • Add Ti(OiPr)₄ (1.3 mL, 4.38 mmol) followed by Ethylamine solution (4.4 mL, 8.76 mmol).

  • Stir the mixture at ambient temperature for 12–18 hours. Note: The solution will turn slightly viscous as the titanium-imine complex forms.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH₄ (220 mg, 5.84 mmol) portion-wise. Caution: Gas evolution (

    
    ).
    
  • Allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Quench the reaction by adding 1N NaOH (5 mL). A white precipitate (Titanium salts) will form.

  • Work-up: Filter the mixture through a Celite pad. Wash the pad with EtOAc. Extract the filtrate with EtOAc (3x). Combine organic layers, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the product as a pale yellow oil.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for biological assays, the following validation parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Diagnostic peaks: Isoquinoline Ar-H (

7.5–9.3), Methine quartet (

~4.5), Ethyl signals (triplet/quartet).
Purity HPLC-UV (254 nm)>95% Area Under Curve (AUC).
Mass Spec LC-MS (ESI+)

m/z.
Chirality Chiral HPLCIf enantioselective synthesis used, ee > 98%.

Self-Validating Check: The appearance of the methine quartet at ~4.5 ppm in NMR confirms the reduction of the ketone to the amine. Absence of the carbonyl peak at ~1680 cm⁻¹ in IR confirms complete conversion.

Part 5: Biological Application Guidelines

In Vitro Kinase Assay (ROCK1/2)

This compound is used to determine


 values against ROCK isoforms.
  • Assay Format: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Substrate: S6 Kinase peptide or specific myosin-derived peptide.

  • Protocol: Incubate kinase (2-5 nM), ATP (

    
     concentration), and varying concentrations of the inhibitor (0.1 nM – 10 
    
    
    
    M) for 60 min.
  • Expected Result:

    
     in the low nanomolar to micromolar range (typically 10–100 nM for optimized derivatives).
    
Cellular Assays: Trabecular Meshwork (TM) Contraction

For glaucoma research, evaluating the relaxation of TM cells is standard.

  • Culture: Human TM cells on collagen gels.

  • Treatment: Treat cells with 10

    
    M 
    
    
    
    -Ethyl-1-(isoquinolin-5-yl)ethan-1-amine.
  • Readout: Measure gel surface area reduction over 24 hours.

  • Mechanism: Inhibition of ROCK prevents actin stress fiber formation, leading to cell relaxation and increased aqueous humor outflow.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drug candidates for cardiovascular diseases." Journal of Cardiovascular Pharmacology. Link

  • Sturdivant, J. M., et al. (2016). "Discovery of the ROCK Inhibitor Netarsudil for the Treatment of Open-Angle Glaucoma." Bioorganic & Medicinal Chemistry Letters. Link

    • Note: Describes the SAR of amino-isoquinoline amides and their precursors.
  • Lin, C. W., et al. (2018). "Discovery and Characterization of Verosudil, a Highly Potent and Selective Rho Kinase Inhibitor for the Treatment of Glaucoma." Journal of Ocular Pharmacology and Therapeutics. Link

  • Feng, Y., et al. (2015). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics. Link

Protocols & Analytical Methods

Method

Advanced Characterization and Quantification of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Application Note & Protocol Guide | Code: ISOQ-5-Et Introduction & Scope N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (referred to herein as ISOQ-5-Et ) is a synthetic isoquinoline derivative. Structurally, it comprises an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Code: ISOQ-5-Et

Introduction & Scope

N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (referred to herein as ISOQ-5-Et ) is a synthetic isoquinoline derivative. Structurally, it comprises an isoquinoline core substituted at the C5 position with an


-ethyl-ethanamine moiety. This scaffold is a critical intermediate and structural analog in the development of Rho-associated protein kinase (ROCK) inhibitors  (e.g., Fasudil, Ripasudil analogs) and Protein Kinase A (PKA) inhibitors  (e.g., H-89 derivatives).

Due to the presence of a chiral center at the benzylic position and two basic nitrogen centers, the analytical characterization of ISOQ-5-Et requires rigorous protocols to ensure identity, enantiomeric purity, and assay potency. This guide outlines the standard operating procedures (SOPs) for establishing ISOQ-5-Et as a Primary Reference Standard for pharmaceutical and research applications.

Chemical Profile
PropertySpecification (Theoretical/Typical)
IUPAC Name

-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine
Molecular Formula

Molecular Weight 200.28 g/mol (Free Base)
pKa (Calc.)

(Isoquinoline N),

(Amine N)
LogP ~2.1
Appearance Pale yellow oil (Free Base) or White solid (HCl/Fumarate Salt)
Solubility Soluble in MeOH, DMSO, dilute acid; Sparingly soluble in water (Free Base)

Analytical Workflow Strategy

The qualification of ISOQ-5-Et follows a "Self-Validating" workflow, ensuring that data from orthogonal methods (NMR, MS, HPLC) corroborate the structure and purity.

AnalyticalWorkflow Start Crude ISOQ-5-Et ID Structural ID (NMR, MS, IR) Start->ID Identity Check Purity Purity Profiling (HPLC-UV/MS) ID->Purity Confirmed Chiral Chiral Analysis (Chiral HPLC) Purity->Chiral Achiral Purity >98% Assay Potency Assignment (qNMR / Mass Balance) Chiral->Assay ee >99% Release Reference Standard CoA Release Assay->Release Final Calc

Figure 1: Analytical workflow for the qualification of ISOQ-5-Et reference standards.

Protocol 1: Structural Identification (Identity)

Objective: Unequivocally confirm the chemical structure, including the position of substitution (C5) and the integrity of the ethylamine chain.

Nuclear Magnetic Resonance (NMR)

Instrument: 400 MHz or higher. Solvent: DMSO-


 or CDCl

.

Key Diagnostic Signals (Expected in CDCl


): 
  • Isoquinoline Core:

    • H1 (Singlet, ~9.2 ppm): Most deshielded signal, diagnostic of the isoquinoline ring.

    • H3/H4 (Doublets, ~8.5 / 7.6 ppm): Coupling confirms the pyridine ring integrity.

    • H6, H7, H8 (Multiplets, 7.5–8.0 ppm): Aromatic region. Note: H5 is absent, confirming substitution.

  • Side Chain:

    • Benzylic CH (Quartet, ~4.5 ppm): Coupled to the methyl group. Chemical shift indicates attachment to the aromatic ring and nitrogen.

    • Methyl (Doublet, ~1.5 ppm): Part of the ethylidene linker.

    • 
      -Ethyl Methylene (Multiplet, ~2.6 ppm):  Diastereotopic nature may be observed if chiral resolution is high.
      
    • 
      -Ethyl Methyl (Triplet, ~1.1 ppm):  Terminal methyl group.
      
Mass Spectrometry (MS)

Method: ESI-QTOF or Orbitrap (Positive Mode).

  • Parent Ion:

    
     (Calc. for 
    
    
    
    ).
  • Fragmentation Pattern (MS/MS):

    • m/z ~156: Loss of ethylamine (

      
      ). Diagnostic of the C-N bond cleavage.
      
    • m/z ~128: Isoquinoline cation (loss of side chain).

Protocol 2: Purity and Impurity Profiling

Objective: Quantify related substances and determine chromatographic purity. Challenge: ISOQ-5-Et is dibasic. Standard acidic mobile phases may cause peak tailing due to interaction with silanols.

Achiral HPLC Method (Reverse Phase)

System: HPLC with PDA/DAD (200–400 nm). Column: C18 with high pH stability (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).

ParameterCondition
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-20 min: 95% B.
Flow Rate 1.0 mL/min
Detection 215 nm (End absorption), 320 nm (Isoquinoline specific)
Temp 35°C

Rationale: High pH suppresses protonation of the secondary amine (


) and the isoquinoline nitrogen (

), ensuring the molecule is neutral. This eliminates peak tailing and improves resolution.
Chiral HPLC Method (Enantiomeric Purity)

Objective: Determine the enantiomeric excess (ee) of the (R) or (S) isomer. Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

ParameterCondition
Mode Normal Phase
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection 254 nm

Note: The addition of Diethylamine (DEA) is mandatory to mask free silanols and ensure sharp peaks for the basic amine.

Protocol 3: Handling and Stability

  • Hygroscopicity: As a free base, ISOQ-5-Et is likely an oil and prone to oxidation. As a salt (HCl or Dihydrochloride), it is hygroscopic.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Reconstitution: Dissolve in anhydrous Methanol or DMSO for stock solutions. Avoid aqueous storage for >24 hours to prevent potential hydrolysis or oxidation.

Visualization: Method Development Decision Tree

This diagram guides the analyst through optimizing the separation of ISOQ-5-Et from its synthetic impurities.

MethodDev Start Start Method Dev Target: ISOQ-5-Et CheckpH Check pH Stability (Basic Analyte) Start->CheckpH Decision Column pH Range? CheckpH->Decision LowPH Low pH (pH 2-3) Use TFA/Formic Acid Decision->LowPH Standard C18 HighPH High pH (pH 10) Use NH4HCO3 Decision->HighPH Hybrid C18 (BEH) ResultLow Risk: Silanol Interaction (Tailing Peaks) LowPH->ResultLow ResultHigh Benefit: Neutral Analyte (Sharp Peaks) HighPH->ResultHigh

Figure 2: Decision tree for HPLC method development of basic isoquinoline derivatives.

References

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole. Retrieved from [Link]

  • Ataman Chemicals. Isoquinoline: Properties and Analytical Profile. Retrieved from [Link]

Application

Application Note: Cellular Characterization of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Classification: Putative Rho-Associated Kinase (ROCK) Inhibitor[1] Introduction & Mechanism of Action n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a synthetic small molecule belonging to the 5-substituted isoquinoline cl...

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Putative Rho-Associated Kinase (ROCK) Inhibitor[1]

Introduction & Mechanism of Action

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a synthetic small molecule belonging to the 5-substituted isoquinoline class.[1] Structurally, it possesses an isoquinoline core with a secondary amine side chain at the 5-position.[1]

Scientific Rationale: The 5-substituted isoquinoline scaffold is a "privileged structure" in medicinal chemistry, most notably associated with the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA).[1] Well-known analogs such as Fasudil (HA-1077) and H-1152 share this core isoquinoline warhead, which binds to the ATP-binding pocket of the kinase.[1]

Unlike sulfonyl-linked analogs (e.g., Fasudil), the title compound features an alkyl-amine linkage .[1] This structural variation often alters kinase selectivity profiles (e.g., ROCK vs. PKA/PKC) and membrane permeability.[1] Consequently, this compound is primarily utilized in research to modulate the RhoA/ROCK signaling pathway , which governs cytoskeletal dynamics, smooth muscle contraction, and cell migration.[1]

Key Applications:

  • Inhibition of Actomyosin Contractility: Reducing stress fibers and focal adhesions.[1]

  • Neurite Outgrowth: Promoting axon regeneration by overcoming myelin-associated inhibition.[1]

  • Cell Migration Studies: Investigating metastatic potential and wound healing.[1]

Compound Handling & Preparation

ParameterSpecificationNotes
Molecular Weight ~214.3 g/mol (Free Base)Verify if salt form (e.g., HCl) is used.[1]
Solubility DMSO (up to 50 mM)Poor solubility in water/PBS as a free base.[1]
Stock Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles.
Stability Hygroscopic (if HCl salt)Store in desiccator.[1]

Reconstitution Protocol:

  • Dissolve the powder in high-grade DMSO to a concentration of 10 mM (Stock A).

  • Vortex for 1 minute and inspect for clarity. If particulates persist, sonicate for 5 minutes at 40°C.[1]

  • Prepare working solutions by diluting Stock A into serum-free media.

    • Critical: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.[1]

Protocol 1: Target Engagement Assay (Phospho-MYPT1/MLC2)[1]

Objective: Validate ROCK inhibition by measuring the phosphorylation status of its direct downstream substrates: MYPT1 (Myosin Phosphatase Target Subunit 1) and MLC2 (Myosin Light Chain 2).[1]

Rationale: ROCK phosphorylates MYPT1 at Thr696 and Thr853 , inhibiting myosin phosphatase and leading to increased p-MLC2.[1] A potent ROCK inhibitor will cause a dose-dependent decrease in p-MYPT1 and p-MLC2 levels.[1]

Materials
  • Cell Line: A7r5 (Rat aortic smooth muscle) or HeLa cells.[1]

  • Stimulant: Lysophosphatidic Acid (LPA) (10 µM) or Calyculin A (to induce basal phosphorylation).[1]

  • Antibodies: Anti-p-MYPT1 (Thr853), Anti-p-MLC2 (Ser19), Anti-GAPDH (Loading Control).[1]

Step-by-Step Methodology
  • Seeding: Plate cells in 6-well plates (3 x 10^5 cells/well) and culture until 80% confluence.

  • Starvation: Wash 2x with PBS and incubate in serum-free medium for 16–24 hours to reduce basal kinase activity.

  • Treatment:

    • Add n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine at varying concentrations (e.g., 0.1, 1.0, 10, 30 µM).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Y-27632, 10 µM).[1]

    • Incubate for 60 minutes at 37°C.

  • Stimulation: Add LPA (10 µM) to all wells (except a "No Stim" control) and incubate for 10 minutes .

  • Lysis: Rapidly aspirate media and add ice-cold RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

    • Tip: Scraping on ice is crucial to prevent phosphatase activity.[1]

  • Western Blotting:

    • Resolve 20 µg protein on 10% SDS-PAGE (for MYPT1) or 15% (for MLC2).[1]

    • Transfer to PVDF membrane.[1]

    • Block with 5% BSA (Milk interferes with some phospho-antibodies).[1]

    • Incubate primary antibodies overnight at 4°C.[1]

  • Quantification: Normalize phospho-signals to Total-MYPT1 or GAPDH.

Data Interpretation
  • IC50 Calculation: Plot normalized signal intensity vs. log[Concentration].

  • Success Criteria: >50% reduction in p-MYPT1 (Thr853) at 10 µM indicates effective ROCK inhibition.[1]

Protocol 2: Phenotypic Assay (Actin Cytoskeleton Disassembly)

Objective: Visualize the disassembly of actin stress fibers, a hallmark phenotype of ROCK inhibition.[1]

Rationale: ROCK stabilizes actin stress fibers via LIM-kinase and myosin activation.[1] Inhibition leads to the "cell rounding" phenotype and loss of central stress fibers.[1]

Materials
  • Reagent: Phalloidin-iFluor 488 (F-actin stain), DAPI (Nuclear stain).[1]

  • Imaging: Confocal or Epifluorescence Microscope (40x objective).[1]

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., NIH/3T3 fibroblasts) on fibronectin-coated glass coverslips.[1]

  • Treatment: Treat with compound (1–30 µM) for 2 hours .

  • Fixation:

    • Wash 1x PBS.[1]

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at RT.[1]

    • Note: Do not use methanol, as it disrupts actin structure.[1]

  • Permeabilization: 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining:

    • Incubate with Phalloidin-488 (1:1000) + DAPI for 30 minutes in the dark.

  • Imaging: Capture 5 fields per condition.

  • Analysis: Quantify "Stress Fiber Density" or "Cell Circularity" using ImageJ/Fiji.[1]

    • Metric: ROCK inhibition correlates with increased Shape Factor (closer to 1.0 = perfect circle).[1]

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action (ROCK Pathway)[1]

ROCK_Pathway Agonist GPCR Agonist (LPA/Thrombin) RhoA RhoA-GTP Agonist->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC2 (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Inhibitor->ROCK Inhibits (ATP Competition) MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Phenotype Stress Fiber Formation Cell Migration Actin->Phenotype

Caption: The compound inhibits ROCK, preventing the phosphorylation of MYPT1 and MLC2, thereby reducing actomyosin contractility and stress fiber formation.[1]

Figure 2: Cell-Based Assay Workflow

Assay_Workflow Step1 1. Cell Seeding (Serum Starvation) Step2 2. Compound Treatment (1h Pre-incubation) Step1->Step2 Step3 3. Stimulation (LPA 10µM, 10 min) Step2->Step3 Branch1 Pathway A: Western Blot Step3->Branch1 Lysis Branch2 Pathway B: Imaging Step3->Branch2 Fixation Result1 Readout: p-MYPT1 / p-MLC2 Branch1->Result1 Result2 Readout: F-Actin Disassembly Branch2->Result2

Caption: Parallel workflows for biochemical (Western Blot) and phenotypic (Imaging) validation of the inhibitor.

Data Analysis & Expected Results

Table 1: Troubleshooting Guide
ObservationPossible CauseCorrective Action
No reduction in p-MYPT1 Insufficient starvationStarve cells for >16h to lower basal noise.[1]
High Cytotoxicity Off-target effectsVerify concentration < 50 µM; check DMSO < 0.1%.[1]
Precipitation in Media Poor solubilityPre-dilute in PBS/BSA before adding to media; warm to 37°C.
Weak Western Signal Phosphatase activityAdd phosphatase inhibitors (NaF, Na3VO4) to lysis buffer immediately.[1]
Table 2: Expected Potency Comparison (Reference)
CompoundTargetTypical Cellular IC50
n-Ethyl-1-(isoquinolin-5-yl)... ROCK 1/2 0.5 – 5.0 µM (Estimated)
Fasudil (HA-1077)ROCK / PKA10 – 30 µM
Y-27632ROCK 1/21 – 10 µM
H-1152ROCK 1/20.1 – 1.0 µM

References

  • Uehata, M., et al. (1997).[1] "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension."[1] Nature, 389(6654), 990–994.[1] Link

  • Sasaki, Y., et al. (2002).[1] "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase involved in histaminergic vasodilation."[1] Pharmacology & Therapeutics, 93(2-3), 225-232.[1] Link

  • Breitenlechner, C., et al. (2003).[1] "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity."[1] Structure, 11(12), 1595-1607.[1] Link[1]

  • Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1] Molecular Pharmacology, 57(5), 976-983.[1] Link

Sources

Method

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine experimental design for pharmacology

An Application Note for the Pharmacological Characterization of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Abstract This document outlines a comprehensive, multi-phase experimental strategy for the pharmacological charact...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmacological Characterization of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Abstract

This document outlines a comprehensive, multi-phase experimental strategy for the pharmacological characterization of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, a novel chemical entity (NCE). The molecular structure, featuring a privileged isoquinoline scaffold and an ethylamine side chain, suggests a high potential for activity within the central nervous system (CNS). Isoquinoline derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, cardiovascular, and CNS effects.[1][2][3][4][5][6] The ethylamine moiety is a common feature in many psychoactive compounds, particularly those interacting with monoamine systems.[7][8] Therefore, this guide prioritizes a systematic evaluation of this NCE's effects on key CNS targets, primarily G-protein coupled receptors (GPCRs) and monoamine transporters. The proposed workflow progresses from broad in vitro screening to specific functional characterization, integrated with essential early-stage ADME-Tox profiling, and culminates in foundational in vivo behavioral analysis. This structured approach is designed to efficiently elucidate the compound's mechanism of action, potency, selectivity, and preliminary drug-like properties, providing a robust data package for further development decisions.

Introduction: Rationale for a CNS-Focused Investigation

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs with diverse therapeutic applications.[1][2][9][10] Its derivatives have demonstrated a wide array of pharmacological activities, making any novel isoquinoline-containing compound a subject of significant interest.[2][3][4] The specific compound, n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, couples this versatile scaffold with an N-ethyl-ethanamine side chain. This structural feature bears a resemblance to phenylethylamines, a class of compounds well-known for their interactions with monoamine neurotransmitter systems.

Given this structural hypothesis, the most logical starting point for pharmacological profiling is a focused investigation into its potential as a CNS-active agent. The experimental design detailed herein follows a tiered approach common in modern drug discovery for efficiently profiling novel psychoactive substances (NPS).[7][11] The primary objective is to identify and validate the molecular target(s), quantify functional activity, and establish an early safety and bioavailability profile.

Phase 1: In Vitro Target Identification and Primary Pharmacology

The initial phase is designed to broadly survey the interaction of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine with a panel of CNS-relevant targets and then functionally characterize the most promising hits.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Functional Characterization NCE Test Compound: n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Screen Protocol 1: Broad Target Binding Screen (GPCRs, Transporters, Ion Channels) NCE->Screen Analyze1 Identify Primary Hits (e.g., >50% Inhibition) Screen->Analyze1 NoHits No Significant Hits (Re-evaluate or Terminate) Analyze1->NoHits No Hits Primary Hits Identified Analyze1->Hits Yes GPCR_Func Protocol 2: GPCR Functional Assays (cAMP, Ca2+ Flux) Hits->GPCR_Func If GPCR Hit Transporter_Func Protocol 3: Transporter Assays (Uptake vs. Release) Hits->Transporter_Func If Transporter Hit MoA Determine Mechanism of Action (Agonist, Antagonist, Inhibitor, Releaser) GPCR_Func->MoA Transporter_Func->MoA G cluster_0 Gq-Coupled Receptor Signaling Ligand Agonist (e.g., 5-HT) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Gq Gαq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca

Caption: Simplified Gq signaling pathway for 5-HT2A receptors.

Methodology (Calcium Flux Assay):

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion).

    • Remove cell culture medium, wash with buffer, and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells and be cleaved to its active form.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and a known 5-HT2A agonist (e.g., serotonin or DOI) as a positive control.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated fluidics to add the compound dilutions to the wells.

  • Data Acquisition: Immediately after compound addition, continuously record fluorescence intensity (Excitation ~494 nm, Emission ~516 nm for Fluo-4) for 1-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • Determine the maximum fluorescence signal change (peak - baseline) for each well.

    • Normalize the data to the response of the vehicle control (0%) and the maximal response of the reference agonist (100%).

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • To test for antagonism, pre-incubate cells with the test compound before adding the reference agonist and look for a rightward shift in the agonist's dose-response curve.

Hypothetical Data Summary:

CompoundAssay ModeEC₅₀ (nM)Eₘₐₓ (% of 5-HT)
Serotonin (Control)Agonist8.5100%
Test CompoundAgonist45.288%

This hypothetical result characterizes the test compound as a full or near-full agonist at the 5-HT2A receptor.

Protocol 3: Functional Characterization of Monoamine Transporter Hits

Causality: For transporter hits, it is critical to distinguish between uptake inhibition (a cocaine-like mechanism) and substrate-induced release (an amphetamine-like mechanism). [8]These distinct mechanisms produce different neurochemical and behavioral effects. Uptake assays measure the blockade of neurotransmitter transport into the cell, while release assays measure the compound's ability to induce reverse transport of neurotransmitters out of the cell.

Methodology (Neurotransmitter Uptake Inhibition Assay):

  • System Preparation: Use either rat brain synaptosomes or HEK293 cells stably expressing the human transporter of interest (e.g., hSERT, hDAT).

  • Assay Setup:

    • Pre-incubate the cells/synaptosomes in a 96-well plate with various concentrations of the test compound or a reference inhibitor (e.g., citalopram for SERT) for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the reaction by rapid filtration, washing away the extracellular radiolabeled neurotransmitter.

  • Detection & Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Plot the percent inhibition of uptake versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

TransporterReference InhibitorRef. IC₅₀ (nM)Test Compound IC₅₀ (nM)
SERTCitalopram5.298
DATGBR 1290915.6155

This result would suggest the compound is a moderately potent inhibitor of both SERT and DAT.

Phase 2: In Vitro ADME-Tox Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to de-risk a project. [12][13]A compound with excellent potency but poor metabolic stability or high toxicity is unlikely to become a successful drug. [14]

G cluster_0 Phase 2: Early ADME-Tox NCE Test Compound MetStab Protocol 4: Metabolic Stability (Microsomes) NCE->MetStab CYP Protocol 5: CYP450 Inhibition NCE->CYP CytoTox Protocol 6: Cytotoxicity (HepG2 cells) NCE->CytoTox Profile Generate Early ADME-Tox Profile MetStab->Profile CYP->Profile CytoTox->Profile

Caption: Workflow for early in vitro ADME-Tox profiling.

Protocol 4: Metabolic Stability in Liver Microsomes

Methodology:

  • Incubation: Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (HLM) in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent of parent compound remaining versus time. The slope of the line gives the rate of elimination (k). Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Hypothetical Data Summary:

SpeciesIn Vitro t₁/₂ (min)Interpretation
Human48Moderately Stable
Rat25Lower Stability (potential for higher clearance in rats)
Protocol 5: Cytochrome P450 (CYP) Inhibition

Methodology:

  • Assay System: Use commercially available kits with recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) and a fluorogenic probe substrate for each.

  • Incubation: In a 96-well plate, incubate the specific CYP enzyme, buffer, and serial dilutions of the test compound.

  • Reaction Initiation: Add the NADPH-regenerating system and the fluorogenic substrate.

  • Detection: Monitor the increase in fluorescence over time as the enzyme metabolizes the substrate to a fluorescent product.

  • Data Analysis: Calculate the rate of reaction at each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

Hypothetical Data Summary:

CYP IsoformIC₅₀ (µM)Risk of Drug-Drug Interaction
CYP3A4> 50Low
CYP2D68.5Moderate
CYP2C9> 50Low

Phase 3: In Vivo Pharmacological Evaluation

Causality: In vitro activity must be confirmed in a living system. In vivo studies are essential to determine if the compound can cross the blood-brain barrier, engage its target, and elicit a functional response. [15][16][17]A locomotor activity assay is a fundamental first-pass test for any CNS-active compound, capable of revealing stimulant or sedative properties. [18]

Protocol 7: Rodent Locomotor Activity Assay

Methodology:

  • Animals: Use male C57BL/6 mice or Sprague-Dawley rats. Acclimate the animals to the testing room and handling procedures.

  • Apparatus: Use standard open-field arenas equipped with infrared beam arrays to automatically track movement.

  • Procedure:

    • Habituate each animal to the open-field arena for 30-60 minutes until baseline activity is stable.

    • Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal, oral). A typical study would include vehicle and 3-4 dose levels of the compound.

    • Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled, rearing frequency, stereotypy counts) for 1-2 hours.

  • Data Analysis:

    • Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the effect.

    • Calculate the total activity for the entire session for each animal.

    • Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Hypothetical Data Summary:

Dose (mg/kg, i.p.)Total Distance Traveled (meters, 60 min)Statistical Significance (vs. Vehicle)
Vehicle150 ± 25-
1225 ± 30p < 0.05
3450 ± 55p < 0.001
10780 ± 90p < 0.001

This dose-dependent increase in locomotor activity strongly suggests a CNS stimulant effect, consistent with the in vitro findings of DAT/SERT inhibition.

Conclusion and Next Steps

The integrated experimental plan described provides a robust framework for the initial pharmacological characterization of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. Based on the hypothetical data generated, this NCE presents a profile of a CNS stimulant, likely acting as a serotonin-dopamine reuptake inhibitor and 5-HT2A agonist. It demonstrates moderate metabolic stability and a manageable CYP inhibition profile.

Next steps would logically include:

  • Selectivity Profiling: Determine binding and functional affinities (Ki, EC₅₀/IC₅₀) for all primary hits to establish a selectivity index.

  • hERG Channel Assay: Assess cardiovascular risk by testing for inhibition of the hERG potassium channel.

  • Advanced Behavioral Models: Based on the primary mechanism, conduct more specific assays like drug discrimination (to compare its subjective effects to known drugs) or microdialysis (to confirm increases in extracellular serotonin and dopamine in the brain).

  • Full PK/PD Studies: Conduct more comprehensive pharmacokinetic studies to determine bioavailability and establish a clear relationship between plasma/brain concentrations and the observed behavioral effects.

This systematic approach ensures that key questions regarding the compound's mechanism, potency, safety, and in vivo activity are addressed efficiently, providing a solid foundation for any subsequent lead optimization or preclinical development programs.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Metabolomics predicts the pharmacological profile of new psychoactive substances. (2019). Journal of Psychopharmacology.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Pharmacological profiling of novel psychoactive substances.
  • Translational In Vivo Assays in Behavioral Biology. (2024). PMC.
  • Pharmacological profile of novel psychoactive benzofurans. (2015). British Journal of Pharmacology.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm.
  • Recent progress in assays for GPCR drug discovery. (2018). American Journal of Physiology-Cell Physiology.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Bentham Science.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review.
  • Translational In Vivo Assays in Behavioral Biology. (2024). PubMed.
  • Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. (2014). PMC.
  • Translational In Vivo Assays in Behavioral Biology. (2024). Annual Review of Pharmacology and Toxicology.
  • Exploring the Benefits of Bioassay in Pharmacology. (2024). Pharma Focus Europe.
  • Novel Psychoactive Substances: Testing Challenges and Str
  • ADME-Tox - Drug discovery & safety. BIOMEX GmbH.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). European Pharmaceutical Review.
  • Drug Discovery: ADME/Toxicity.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024).
  • 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives. (1989). Journal of Medicinal Chemistry.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv

Sources

Application

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine preparation of stock solutions

Application Note: Preparation, Handling, and Storage of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Stock Solutions Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Stock Solutions

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Protocol & Application Guide.

Introduction & Mechanistic Context

N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a specialized bioactive small molecule featuring an isoquinoline core coupled with an N-ethyl ethan-1-amine side chain. In drug development and molecular biology, isoquinoline derivatives are highly regarded as potent, ATP-competitive inhibitors of protein kinases, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2].

The structural causality of this compound dictates its biological and physicochemical behavior:

  • The Isoquinoline Core: Acts as the primary pharmacophore, inserting into the ATP-binding pocket (hinge region) of the kinase domain. The nitrogen atom in the isoquinoline ring forms critical hydrogen bonds with the kinase backbone[3].

  • The N-Ethyl Ethan-1-Amine Moiety: Provides steric bulk and lipophilicity, which enhances cellular permeability while dictating the compound's solubility profile. The secondary amine is basic and can be protonated at physiological pH, influencing its solvation dynamics.

Proper preparation of stock solutions is critical. Poor solvation or the use of degraded solvents can lead to compound precipitation, inaccurate dosing, and irreproducible assay results. This guide provides a self-validating protocol for formulating stable master stocks and aqueous working solutions.

Physicochemical Properties & Solvent Selection

Before preparing stock solutions, it is essential to understand the compound's physical properties to select the appropriate solvent system. While the secondary amine allows for some aqueous solubility if synthesized as a hydrochloride salt, the free base form is highly lipophilic and requires an organic solvent.

Dimethyl sulfoxide (DMSO) is the universal standard for small molecule master stocks due to its exceptional amphiphilic solvation properties[4]. However, anhydrous DMSO must be used to prevent atmospheric moisture absorption, which can hydrolyze the compound or cause micro-precipitation over time.

Table 1: Physicochemical Profile of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

PropertyValue / DescriptionExperimental Implication
Molecular Formula C₁₄H₁₈N₂Highly organic; requires DMSO for initial solvation.
Molecular Weight ~214.31 g/mol Used to calculate molarity (e.g., 2.14 mg/mL for 10 mM).
Primary Target ROCK1 / ROCK2 / PKA / PKGIsoquinoline derivatives compete with ATP.
Master Stock Solvent Anhydrous DMSO (≥99.9%)Ensures complete dissolution of the crystalline lattice.
Working Solvent Assay Buffer / Cell MediaMust maintain final DMSO concentration ≤ 0.1%[4].

Experimental Protocols

The following protocols are designed as self-validating workflows to ensure maximum compound integrity.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: To create a concentrated, stable master stock for long-term storage.

  • Equilibration: Allow the lyophilized vial of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine to equilibrate to room temperature for 30 minutes in a desiccator before opening. Causality: Prevents atmospheric condensation on the hygroscopic powder, which can alter the actual mass weighed.

  • Weighing: Using a calibrated analytical balance, weigh exactly 2.14 mg of the compound into a sterile, light-blocking microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 60 seconds. If particulates remain, subject the tube to mild water-bath sonication (37°C) for 2–5 minutes. Causality: Sonication provides the acoustic cavitation energy required to disrupt stubborn crystalline lattices without degrading the molecule.

  • Validation: Visually inspect the solution against a light source; it should be completely transparent. For quantitative validation, dilute a 1 µL aliquot into 999 µL of methanol and measure the UV-Vis absorbance. Isoquinoline cores typically exhibit distinct absorption maxima at ~265 nm and ~320 nm.

  • Aliquotting: Divide the master stock into 50 µL aliquots in amber tubes to prevent photodegradation and avoid repeated freeze-thaw cycles[4]. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions for Cell Culture

Objective: To dilute the master stock for in vitro cellular assays without inducing solvent toxicity.

Critical Rule: The final concentration of DMSO in cell culture media must not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, alter membrane permeability, and cause phenotypic changes that confound data[4][5][6].

  • Intermediate Dilution: Thaw one 50 µL aliquot of the 10 mM master stock. Dilute it 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Aqueous Dilution: Dilute the 1 mM intermediate stock directly into pre-warmed (37°C) cell culture media to achieve the desired final concentration.

  • Vehicle Control: Always prepare a vehicle control containing the exact same percentage of DMSO used in your highest compound concentration[1][7].

Table 2: Serial Dilution Matrix for Cell-Based Assays (Target DMSO = 0.1%)

Desired Final Conc.Intermediate Stock (in DMSO)Volume of IntermediateVolume of Cell MediaFinal DMSO %
10 µM 10 mM (Master Stock)1.0 µL999 µL0.1%
5 µM 5 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
0.1 µM 100 µM1.0 µL999 µL0.1%
Vehicle Control Pure DMSO1.0 µL999 µL0.1%

Mandatory Visualizations

The following diagrams map the logical workflow of stock preparation and the biological mechanism of action for this class of isoquinoline inhibitors.

Workflow for preparation, validation, and storage of the isoquinoline derivative stock solution.

Mechanism of action: Isoquinoline-mediated ATP-competitive inhibition of the RhoA/ROCK pathway.

Storage and Stability Guidelines

  • Solid Form: Store the lyophilized powder desiccated at -20°C. Under these conditions, the compound is stable for up to 2 years.

  • DMSO Master Stock: Stable for up to 6 months when stored at -80°C in amber or foil-wrapped tubes. Do not store DMSO stocks in frost-free freezers, as the temperature cycling can degrade the compound[4].

  • Aqueous Working Solutions: Must be prepared fresh immediately prior to the assay. Isoquinoline derivatives in aqueous media can be prone to precipitation or degradation over extended periods at 37°C.

References

  • MDPI. "Short-Term Treatment with Rho-Associated Kinase Inhibitor Preserves Keratinocyte Stem Cell Characteristics In Vitro." Mdpi.com,[Link]

  • ResearchGate. "How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%)." Researchgate.net,[Link]

  • ACS Publications. "Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration." Acs.org,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. We will delve into the causality behind experimental choices, provide troubleshooting guides for common byproducts, and offer detailed protocols to ensure the integrity of your synthesis.

Introduction to the Synthesis

The most common and direct route to synthesize n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is through the reductive amination of 5-acetylisoquinoline with ethylamine. This method involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. While conceptually straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. Understanding these potential pitfalls is crucial for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the reductive amination of 5-acetylisoquinoline with ethylamine?

A1: The primary byproducts in this synthesis are typically:

  • 1-(Isoquinolin-5-yl)ethan-1-ol: This alcohol is formed by the direct reduction of the starting ketone, 5-acetylisoquinoline, by the reducing agent. This is a common side reaction in reductive aminations.[1][2]

  • Unreacted 5-acetylisoquinoline: Incomplete reaction can lead to the presence of the starting ketone in your final product mixture.

  • N,N-diethyl-1-(isoquinolin-5-yl)ethan-1-amine (Tertiary Amine): While less common when starting with a primary amine in excess, over-alkylation can occur, leading to the formation of a tertiary amine.[1][3]

  • N-formyl-n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine: If using formic acid or its derivatives as the reducing agent (Leuckart-Wallach conditions), the formation of an N-formylated byproduct is a significant possibility.[3][4]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors:

  • Inefficient Imine Formation: The initial condensation of 5-acetylisoquinoline and ethylamine to form the imine is a reversible equilibrium reaction.[2][5] If water is not effectively removed or if the pH is not optimal, the equilibrium may favor the starting materials.

  • Competing Reduction of the Ketone: If your reducing agent is too reactive or added too quickly, it can preferentially reduce the starting ketone to the corresponding alcohol instead of the intermediate imine. The choice of reducing agent is critical to the success of the reaction.[1]

  • Steric Hindrance: The isoquinoline moiety can present some steric hindrance, potentially slowing down the reaction and requiring more forcing conditions, which can in turn lead to more byproducts.

  • Degradation of Starting Materials or Product: The isoquinoline ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[6]

Q3: I am having difficulty purifying my final product. What are some recommended techniques?

A3: Purification can be challenging due to the similar polarities of the desired product and some byproducts. A multi-step approach is often necessary:

  • Acid-Base Extraction: As the product is a basic amine, an acid-base extraction can be effective in separating it from neutral byproducts like the starting ketone and the alcohol. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amines. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a mixture of hexane/ethyl acetate and a small percentage of triethylamine to prevent streaking of the amine on the acidic silica), is recommended.

  • Crystallization: If a suitable salt of the product can be formed (e.g., hydrochloride, tartrate), crystallization can be a highly effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of 1-(Isoquinolin-5-yl)ethan-1-ol in the product mixture. The reducing agent is too reactive or added too quickly, reducing the ketone before imine formation.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to be more selective for imines over ketones.[1][7] Consider a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[1]
Significant amount of unreacted 5-acetylisoquinoline remaining. Inefficient imine formation due to equilibrium favoring starting materials.Add a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards the imine. Ensure the pH of the reaction is weakly acidic (pH 4-6) to catalyze imine formation without deactivating the amine nucleophile.
Presence of a higher molecular weight byproduct, possibly a tertiary amine. Over-alkylation of the primary amine product.Use a molar excess of ethylamine relative to the 5-acetylisoquinoline to favor the formation of the secondary amine.[1][3]
Product contains an N-formyl group (confirmed by IR or NMR). Use of formic acid or a derivative as the reducing agent (Leuckart-Wallach conditions).[3][4]Switch to a borohydride-based reducing agent. If the N-formyl compound has already been formed, it can be hydrolyzed to the desired amine using acidic or basic conditions, though this adds an extra step to the synthesis.[4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its high selectivity and mild reaction conditions, which help to minimize the formation of the alcohol byproduct.[1]

Materials:

  • 5-acetylisoquinoline

  • Ethylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-acetylisoquinoline (1.0 eq) in DCE, add ethylamine solution (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the slurry of the reducing agent to the reaction mixture over 15-20 minutes. The reaction is exothermic, so maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis and Byproducts

Diagram 1: Synthesis Pathway and Common Byproducts

Synthesis_Byproducts Ketone 5-Acetylisoquinoline Imine Intermediate Imine Ketone->Imine + H₂O Alcohol 1-(Isoquinolin-5-yl)ethan-1-ol (Byproduct) Ketone->Alcohol Reduction Amine Ethylamine Amine->Imine + H₂O Product n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine TertiaryAmine N,N-diethyl-1-(isoquinolin-5-yl)ethan-1-amine (Byproduct) Product->TertiaryAmine + Ethylamine (Over-alkylation) Imine->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Main synthesis pathway and common byproducts.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Analyze Crude Product Mixture HighAlcohol High Alcohol Byproduct? Start->HighAlcohol UnreactedKetone High Unreacted Ketone? HighAlcohol->UnreactedKetone No Sol_Alcohol Use Milder Reducing Agent (e.g., NaBH(OAc)₃) or Stepwise Addition HighAlcohol->Sol_Alcohol Yes HighMolWt Higher Mol. Wt. Byproduct? UnreactedKetone->HighMolWt No Sol_Ketone Add Dehydrating Agent or Optimize pH (4-6) UnreactedKetone->Sol_Ketone Yes Sol_HighMolWt Use Excess Ethylamine HighMolWt->Sol_HighMolWt Yes Purify Purify via Acid-Base Extraction & Column Chromatography HighMolWt->Purify No Sol_Alcohol->UnreactedKetone Sol_Ketone->HighMolWt Sol_HighMolWt->Purify

Caption: Troubleshooting guide for synthesis issues.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • Isoquinoline. (n.d.).
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).
  • Eschweiler-Clarke reaction - YouTube. (2025, October 13).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry - ACS Publications.
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).
  • Isoquinoline-5-carbaldehyde - Chem-Impex. (n.d.).
  • Reductive amination - Wikipedia. (n.d.).
  • Leuckart reaction - Grokipedia. (n.d.).
  • Leuckart reaction - Wikipedia. (n.d.).
  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed. (n.d.).
  • Product Class 5: Isoquinolines. (n.d.).
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (2019, November 10).
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
  • Grignard Reaction. (n.d.).
  • Reductive Amination - Chemistry Steps. (2024, March 28).
  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (2025, August 26).
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (2020, February 15).
  • The Leuckart Reaction - ResearchGate. (n.d.).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • 20.7: Chemistry of Nitriles. (2024, September 30).
  • Synthesis of isoquinolines reported by Qi et al. - ResearchGate. (n.d.).
  • N-ethyl-1-(1-isoquinolin-5-yl-5-methyltriazol-4-yl)ethanamine - Chemazone. (n.d.).
  • Synthesis of isoquinoline derivatives related to the endo-6,14-ethenotetrahydrothebaines. Part 2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification - ACP. (2025, December 15).
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (2026, February 11).

Sources

Optimization

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine improving compound stability

Welcome to the technical support resource for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights into the handling, stability, and analysis of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges, ensuring the integrity and reproducibility of your experimental results.

Introduction

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a chiral amine featuring an isoquinoline core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] The stability of such molecules is paramount for accurate biological assays, formulation development, and regulatory compliance. This guide addresses common issues related to compound stability through a series of frequently asked questions and detailed troubleshooting protocols.

Section 1: Foundational Handling and Storage

Proper handling and storage are the first line of defense in preserving compound integrity. The structural motifs of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine—a secondary amine and an aromatic isoquinoline ring—suggest potential sensitivities.

FAQ 1: What are the optimal storage conditions for this compound?

Answer: Based on the hygroscopic nature of many amines and the general sensitivity of complex organic molecules, stringent storage conditions are recommended to prevent degradation.[1]

Core Rationale: The primary risks are hydrolysis from atmospheric moisture, oxidation from air, and photolytic degradation from light exposure. The secondary amine is particularly susceptible to oxidation.

Recommended Protocol:

  • Container: Store the compound in an amber glass vial with a Teflon-lined cap to protect from light and ensure an inert seal.

  • Atmosphere: Before sealing, flush the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • Temperature: Store at or below -20°C for long-term stability. For short-term use, storage at 2-8°C is acceptable, but always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Dessication: Store the vial within a desiccator containing a suitable drying agent (e.g., Drierite or silica gel) to minimize exposure to moisture.

Parameter Recommendation Rationale
Temperature ≤ -20°C (Long-term)Slows kinetic degradation processes.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of the secondary amine.
Light Amber Vial / DarkPrevents photolytic degradation of the aromatic system.[3]
Moisture DesiccatorPrevents hydrolysis. Amines can be hygroscopic.[1]

Section 2: Troubleshooting Experimental Variability

Inconsistent analytical or bioassay results are often the first sign of compound instability. The following workflow helps diagnose the root cause.

Workflow for Troubleshooting Inconsistent Results

G A Inconsistent Results Observed (e.g., variable potency, shifting HPLC peaks) B Verify Stock Solution Integrity A->B C Prepare Fresh Stock vs. Aged Stock B->C D Analyze Both by HPLC-UV/MS C->D E Results Match? D->E F Issue is Likely Assay-Related (e.g., cell viability, reagent prep) E->F Yes G New Peaks or Reduced Purity in Aged Stock? E->G No H Compound Degradation Confirmed G->H Yes I Proceed to Forced Degradation Study (Section 3) H->I J Review Handling & Storage (Section 1) H->J

Caption: Troubleshooting workflow for inconsistent experimental data.

FAQ 2: I am observing new, minor peaks in my HPLC analysis of an older stock solution. What are they?

Answer: The appearance of new peaks, especially in aged samples, is a strong indicator of compound degradation. The isoquinoline and ethylamine moieties are susceptible to specific chemical transformations.

Plausible Degradation Pathways:

  • Oxidation: The secondary amine can be oxidized to form a corresponding hydroxylamine or imine. The benzylic position (the carbon atom attached to both the isoquinoline ring and the amine group) is also activated and susceptible to oxidation.

  • Photodegradation: Aromatic systems like isoquinoline can undergo complex photochemical reactions upon exposure to UV light.[3]

  • Acid/Base-Catalyzed Reactions: While generally stable, extreme pH conditions in assay buffers or solvents could potentially catalyze hydrolysis or rearrangement reactions.

To confirm the identity of these new peaks, a systematic investigation is necessary, starting with a forced degradation study.

Section 3: Proactively Investigating Compound Stability

A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[4][5] This process involves subjecting the compound to harsh conditions to accelerate decomposition.[6][7]

Protocol: Forced Degradation Study

This protocol is designed as per ICH Q1A(R2) guidelines to establish a stability-indicating analytical method.[3][6] The goal is to achieve 5-20% degradation of the parent compound.[3]

1. Preparation of Stock and Control Samples:

  • Prepare a stock solution of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Unstressed Control: Dilute the stock solution to the final analytical concentration (e.g., 100 µg/mL) and analyze immediately.

  • Blank Controls: For each stress condition, prepare a blank sample containing only the stressor and solvent to identify any artifacts.

2. Application of Stress Conditions:

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Mix stock with 0.1 N HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before analysis.Simulates acidic environments. The nitrogen in the isoquinoline ring can be protonated, potentially altering reactivity.[1][8]
Base Hydrolysis Mix stock with 0.1 N NaOH. Incubate at 60°C for 24-48 hours. Neutralize with HCl before analysis.Simulates alkaline environments. Strong base can catalyze elimination or rearrangement reactions involving the side chain.
Oxidation Mix stock with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.The secondary amine is a primary target for oxidation. This is often the most significant non-photolytic degradation pathway for such compounds.[9]
Thermal Store the solid compound at 80°C for 48 hours. Dissolve and analyze. Also, reflux the stock solution at 80°C for 48 hours.Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
Photolytic Expose the solid compound and the stock solution to light providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3]The aromatic isoquinoline system is a chromophore that can absorb UV light, leading to photochemical degradation.

3. Analysis:

  • Analyze all stressed samples, controls, and blanks using a suitable analytical method, such as the HPLC-UV/MS method described in Section 4.

  • Calculate the percentage of degradation and perform a mass balance analysis to ensure that the decrease in the parent peak corresponds to the increase in impurity peaks.

Proposed Oxidative Degradation Pathway

Caption: Proposed oxidative degradation of the secondary amine.

Section 4: Developing a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients.

FAQ 3: How do I develop a stability-indicating HPLC method for this compound?

Answer: The key is to achieve baseline separation between the main peak of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine and all potential degradation peaks generated during the forced degradation study.

Protocol: HPLC-UV/MS Method Development

  • Column Selection: A C18 reversed-phase column is a versatile starting point due to the compound's moderate polarity.

  • Mobile Phase: Use a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The formic acid helps to protonate the amine, leading to sharper peak shapes.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic phase over 20 minutes) to elute all compounds from the forced degradation samples.

  • Detection:

    • UV: The isoquinoline ring is a strong chromophore. Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 220-400 nm) and check for peak purity.

    • MS: Couple the HPLC to a mass spectrometer to obtain mass-to-charge (m/z) information for the parent compound and its degradants, which is invaluable for structural elucidation.

  • Method Optimization: Adjust the gradient slope, flow rate, and temperature to maximize the resolution between the parent peak and the nearest-eluting impurity peak.

Parameter Starting Condition Rationale
Column C18, 100 Å, 2.7 µm, 2.1 x 100 mmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for reversed-phase.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
UV Detection 230 nm, 275 nm (PDA 220-400 nm)Isoquinolines typically have strong absorbance in this range.[10]
Injection Vol. 2 µLTypical volume to avoid peak distortion.

References

  • Vertex AI Search. (n.d.). Analytical Methods. Retrieved March 4, 2026.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved March 4, 2026, from [Link]

  • Mahadeviah, C., et al. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • MDPI. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved March 4, 2026, from [Link]

  • Chrustek, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved March 4, 2026, from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 4, 2026, from [Link]

  • Scribd. (n.d.). Quinoline vs Isoquinoline: Structures & Reactions. Retrieved March 4, 2026, from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved March 4, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved March 4, 2026, from [Link]

  • Critchfield, F. E., & Johnson, J. B. (1956). Colorimetric Determination of Primary Aliphatic Amines by Copper-Salicylaldehyde Method. Analytical Chemistry, 28(4), 430-436.
  • D'Amico, F. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. Retrieved March 4, 2026, from [Link]

  • Singh, R., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved March 4, 2026, from [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved March 4, 2026, from [Link]

  • Vega, F., et al. (2017). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support: Optimization of N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Reference ID: TS-ISOQ-005-OPT Executive Summary This guide addresses yield optimization for the reductive amination of 5-acetylisoquinoline with ethylamine to synthesize N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. Standar...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-ISOQ-005-OPT

Executive Summary

This guide addresses yield optimization for the reductive amination of 5-acetylisoquinoline with ethylamine to synthesize N-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine.

Standard reductive amination protocols (e.g., NaBH(OAc)₃/AcOH) often fail with electron-deficient, basic heterocycles like isoquinoline due to:

  • Lewis Base Interference: The isoquinoline nitrogen (

    
    ) competes for protons/Lewis acids, stalling imine formation.
    
  • Steric Hindrance: The 5-position is peri-substituted, creating significant steric bulk that retards nucleophilic attack.

  • Competitive Reduction: Direct reduction of the ketone to the alcohol (1-(isoquinolin-5-yl)ethanol) often outcompetes amination.

The Solution: This guide details a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol.[1] Ti(OiPr)₄ acts as a dual-purpose Lewis acid activator and water scavenger, driving quantitative imine formation prior to the addition of the reducing agent.

Module 1: Critical Reagent Specifications

Before starting, verify your inputs against these standards to rule out reagent-based failure.

ComponentSpecificationWhy it Matters
5-Acetylisoquinoline >98% Purity (HPLC)Impurities (e.g., 5-bromoisoquinoline) poison the reaction stoichiometry.
Ethylamine 2.0 M in THF (Anhydrous)Aqueous ethylamine introduces water, shifting equilibrium back to the ketone. Do not use hydrochloride salts without pre-neutralization.
Ti(OiPr)₄ 97%+, Colorless to pale yellowHydrolyzes rapidly in air. If the liquid is cloudy or has white precipitate (TiO₂), distill or discard.
Sodium Borohydride >98% PowderUse NaBH₄ for this specific protocol. NaBH(OAc)₃ is too bulky for this sterically hindered substrate.
Solvent THF or MeOH (Anhydrous)Water content must be <50 ppm to favor imine thermodynamics.

Module 2: Optimized Experimental Protocol

Method: Ti(OiPr)₄-Mediated Reductive Amination (One-Pot)

Step-by-Step Methodology
  • Imine Formation (The "Dry" Step):

    • Charge an oven-dried flask with 5-acetylisoquinoline (1.0 equiv) under Argon.

    • Add anhydrous THF (0.2 M concentration relative to ketone).

    • Add Ethylamine (2.0 M in THF, 1.5–2.0 equiv).

    • Crucial: Add Ti(OiPr)₄ (2.0 equiv) dropwise. The solution may turn slightly yellow/orange.

    • Stir: 12–16 hours at Room Temperature (RT).

    • Checkpoint: Perform TLC or LC-MS. You must see >95% conversion to the imine (

      
      ) before proceeding. If ketone remains, add 0.5 equiv Ti(OiPr)₄ and stir 4h longer.
      
  • Reduction:

    • Dilute the mixture with absolute ethanol (equal volume to THF). Note: Ethanol is required to solubilize the borohydride.

    • Add NaBH₄ (1.5 equiv) portion-wise to control hydrogen evolution.

    • Stir for 4–6 hours at RT.

  • Workup (The "Titanium Trap"):

    • Issue: Titanium forms a gummy emulsion with amines upon water addition.

    • Fix: Quench by adding 2M NaOH (or NH₄OH) dropwise until a heavy white precipitate (TiO₂) forms.

    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove TiO₂.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Module 3: Troubleshooting & Logic Pathways

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for low yields.

G Start Problem: Low Yield (<50%) CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Result1 Major Peak: Alcohol (Ketone Reduction) CheckLCMS->Result1 Result2 Major Peak: SM (No Reaction) CheckLCMS->Result2 Result3 Major Peak: Product (But isolation failed) CheckLCMS->Result3 Sol1 Cause: Premature Reduction Fix: Increase Imine Formation Time or Increase Ti(OiPr)4 to 2.5 eq Result1->Sol1 Sol2 Cause: Steric/Electronic Deactivation Fix: Switch Solvent to Methanol (Heat to 40°C during imine step) Result2->Sol2 Sol3 Cause: Titanium Emulsion Fix: Use 2M NaOH quench + Celite Filtration Result3->Sol3

Figure 1: Troubleshooting decision tree for reductive amination failures.

Module 4: Frequently Asked Questions (Technical)

Q1: Why use Ti(OiPr)₄ instead of the standard NaBH(OAc)₃/Acetic Acid method? A: The standard method relies on acid catalysis to activate the ketone. However, the isoquinoline ring nitrogen is basic (


) and will protonate first, sequestering the acid and potentially deactivating the system. Ti(OiPr)₄ acts as a Lewis acid that activates the carbonyl oxygen and scavenges the water produced during imine formation, driving the equilibrium forward without protonating the ring nitrogen [1].

Q2: I see a major byproduct with Mass M+2 (relative to ketone). What is it? A: This is 1-(isoquinolin-5-yl)ethanol . It forms if the reducing agent (NaBH₄) is added before the ketone is fully converted to the imine.

  • Corrective Action: Do not proceed to Step 2 until LC-MS shows <5% ketone. If conversion stalls, add more Ti(OiPr)₄.

Q3: The reaction mixture turned into a thick gel during workup. How do I recover my product? A: You are experiencing "Titanium Gelation." The titanium alkoxides hydrolyze into polymeric hydroxides that trap organic molecules.

  • Protocol: Add 2M NaOH or 10% tartaric acid solution and stir vigorously for 30 minutes. This breaks the coordination complex. Filter the resulting solid (TiO₂) vigorously through Celite.

Q4: Can I use ethylamine hydrochloride? A: Only if you pre-neutralize it. The hydrochloride salt is not soluble in THF and the proton will quench the hydride.

  • Modification: Treat EtNH₂[2]·HCl with 1.0 equiv of Triethylamine (TEA) in the solvent for 30 mins, then add the ketone and Ti(OiPr)₄. However, the free base solution (2M in THF) is vastly superior for yield.

Q5: Is the product chiral? A: Yes, the product has a chiral center at the benzylic position. This protocol yields a racemic mixture. If you require an enantiopure product, you must use a chiral auxiliary (e.g., Ellman's sulfinamide) or perform a chiral resolution post-synthesis.

Module 5: Yield Expectations

Protocol VariantTypical YieldPrimary Impurity
Standard (NaBH(OAc)₃/AcOH) 15–30%Unreacted SM, Alcohol
Standard (NaBH₃CN/MeOH) 40–55%Alcohol, Boron complexes
Optimized (Ti(OiPr)₄/NaBH₄) 75–88% Trace Alcohol

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[1][3] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

Sources

Optimization

Technical Support Center: Optimizing n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Assays

Guide ID: TS-ISOQ-5YL-001 Status: Active Scope: Biochemical & Cell-Based Assay Optimization Target Class: Rho-associated Protein Kinase (ROCK) Inhibitor / Isoquinoline Scaffold Executive Summary & Compound Profile User Q...

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TS-ISOQ-5YL-001 Status: Active Scope: Biochemical & Cell-Based Assay Optimization Target Class: Rho-associated Protein Kinase (ROCK) Inhibitor / Isoquinoline Scaffold

Executive Summary & Compound Profile

User Query: "How do I optimize biological assays for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine?"

Technical Context: This compound belongs to the 5-substituted isoquinoline class, a scaffold historically validated for ATP-competitive inhibition of Rho-associated protein kinase (ROCK) . Structurally, it resembles a lipophilic analog of the ROCK inhibitor fasudil or the highly potent H-1152. The addition of the n-ethyl group to the primary amine increases lipophilicity (cLogP) compared to the parent 1-aminoethyl scaffold, potentially enhancing cell permeability but introducing specific solubility challenges in aqueous buffers.

Key Physicochemical Characteristics:

  • Basicity: The secondary amine and isoquinoline nitrogen make this compound basic (pKa ~8.5–9.5).[1]

  • Fluorescence: Isoquinoline derivatives often exhibit intrinsic fluorescence (excitation ~300–330 nm, emission ~400–450 nm), which can interfere with fluorescence intensity (FI) assays.[1]

  • Solubility: High in DMSO; moderate-to-low in neutral PBS; high in acidic media.

Solubility & Handling (The Foundation)

Critical Alert: The most common cause of assay failure with this scaffold is "silent precipitation"—where the compound crashes out upon dilution into the assay buffer, reducing the effective concentration without visible turbidity.[1]

Protocol: Preparation of Stable Stocks
  • Primary Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM or 50 mM. Avoid aqueous buffers for the primary stock.

  • Storage: Aliquot into amber glass or low-binding polypropylene vials. Store at -20°C. Isoquinolines are generally light-sensitive; protect from direct light.

  • Assay Dilution (The "Intermediate Step"):

    • Do not dilute directly from 50 mM DMSO to aqueous buffer (e.g., 1:1000 dilution) in one step.[1] This causes "shock precipitation."

    • Correct Method: Perform serial dilutions in 100% DMSO first. Then, transfer these DMSO stocks to the assay buffer to achieve a final DMSO concentration of 0.5% – 1.0%.[1]

Troubleshooting Solubility
ObservationRoot CauseCorrective Action
Precipitation in PBS (pH 7.4) Compound is uncharged/hydrophobic at neutral pH.Acidify buffer slightly (if assay tolerates) or add solubility enhancers like 0.01% Triton X-100 or Brij-35 .
Inconsistent IC50 curves Compound adhering to plastic tips/plates.Use Low-Binding plates and tips. Pre-wet tips with buffer containing surfactant.
Yellowing of Solution Oxidation of the isoquinoline ring.Prepare fresh stock. Ensure storage under nitrogen if possible.

Biochemical Assays (Kinase Inhibition)

Target: ROCK1 / ROCK2 (Serine/threonine kinases).[1][2]

Interference Warning: Fluorescence

Because n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine likely possesses intrinsic fluorescence, avoid standard Fluorescence Intensity (FI) assays (e.g., measuring ADP formation via a simple fluorescent coupler). The compound's emission may overlap with the detector, causing false negatives (masking inhibition).[1]

Recommended Assay Formats
  • Radiometric (

    
    P-ATP):  The Gold Standard. Zero interference.
    
  • Luminescence (e.g., ADP-Glo™): Measures ATP depletion/ADP generation.[1] The luminescent signal (560-600 nm) is red-shifted enough to avoid isoquinoline interference.

  • TR-FRET / HTRF: Time-resolved fluorescence eliminates the short-lived background fluorescence of the compound.

Optimized Workflow: ROCK Activity Assay (Luminescent)
  • Enzyme: Recombinant human ROCK1 or ROCK2 (0.5 – 2 nM final).[1]

  • Substrate: S6 Kinase Peptide or Long S6 Peptide (20 µM).

  • ATP:

    
     apparent (typically 5–10 µM for ROCK).[1] Note: Using saturating ATP will shift the IC50 for ATP-competitive inhibitors.
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT, 0.01% Brij-35.

Step-by-Step:

  • Prepare 3x Enzyme/Substrate mix in kinase buffer.

  • Add 1 µL of Compound (in 100% DMSO) to the plate (384-well).

  • Add 10 µL of Enzyme/Substrate mix. Incubate 10 min (Pre-incubation allows slow-binding kinetics to equilibrate).

  • Initiate with 5 µL of ATP.

  • Incubate 60 min at RT.

  • Add Detection Reagent (e.g., ADP-Glo).[1] Read Luminescence.

Cell-Based Assays (Phenotypic Validation)

Biological Context: ROCK regulates the actin cytoskeleton. Inhibition leads to decreased phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC).[1]

Pathway Visualization

The following diagram illustrates the signaling cascade and where the compound intervenes.

ROCK_Pathway GPCR GPCR Agonist (e.g., LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Inhibits Phosphatase) MLC MLC (Phosphorylated) ROCK->MLC Direct Phosphorylation Compound n-Ethyl-1-(isoquinolin-5-yl) ethan-1-amine Compound->ROCK Inhibits (ATP Competition) MYPT1->MLC Increases p-MLC levels Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Contraction / Stress Fiber Formation

Caption: Mechanism of Action. The compound inhibits ROCK, preventing the phosphorylation of MYPT1 and MLC, ultimately leading to stress fiber disassembly.[1]

Recommended Protocol: Western Blot for p-MYPT1

To confirm cell permeability and target engagement:

  • Cell Line: A7r5 (Rat aortic smooth muscle) or HeLa.

  • Seeding: 200,000 cells/well (6-well plate). Adhere overnight.

  • Treatment:

    • Serum-starve cells for 4–6 hours (reduces basal ROCK activity).

    • Pre-treat with Compound (0.1 – 10 µM) for 30 min.[1]

    • Stimulate with LPA (Lysophosphatidic acid) or Thrombin for 10 min to spike ROCK activity.[1]

  • Lysis: Rapidly lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (NaF, Na₃VO₄). Crucial: Phosphorylation is labile; work fast.

  • Detection: Blot for p-MYPT1 (Thr853) .

    • Positive Control:[1] Fasudil or Y-27632 (10 µM).

    • Result: Dose-dependent disappearance of the p-MYPT1 band.

Troubleshooting & FAQs

Q1: My IC50 values are shifting significantly between experiments. Why?

A: This is often due to ATP concentration variance . This compound is likely an ATP-competitive inhibitor.[3]

  • If you run the assay at 10 µM ATP one day and 100 µM ATP the next, the IC50 will shift (Cheng-Prusoff equation).[1]

  • Fix: Always fix ATP concentration at

    
     (approx. 10 µM) for consistent potency ranking.
    
Q2: I see high background fluorescence in my polarization assay.

A: As noted, the isoquinoline core is fluorescent.[1][4]

  • Fix: Switch to a Red-shifted fluorophore (e.g., Alexa Fluor 647) for your tracer.[1] The compound emits in the blue/green region; measuring polarization in the far-red channel avoids this overlap.

Q3: The compound is toxic to cells even at low concentrations. Is this off-target?

A: It is possible. While ROCK inhibition causes cell shape change (rounding), rapid necrosis suggests off-target effects (e.g., PKA inhibition or general membrane disruption due to the cationic amphiphilic nature).[1]

  • Check: Run a counter-screen against PKA (Protein Kinase A) . Isoquinolines often cross-react with PKA due to structural homology in the ATP pocket.

References

  • Liao, X., et al. (2007).[1] "Structures of the Rho-associated kinase ROCK1 bound to the inhibitors fasudil and hydroxyfasudil." Proceedings of the National Academy of Sciences, 104(2), 437-442.[1] Link[1]

  • Doe, C., et al. (2007).[1] "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.[1] Link

  • Jacobs, M., et al. (2006).[1] "The structure of the protein kinase A–inhibitor complex: insights into the mechanism of ROCK inhibition." Journal of Biological Chemistry. (Validates the PKA/ROCK homology issue).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for luminescent kinase assays avoiding fluorescence interference). Link

Sources

Troubleshooting

Technical Support Center: n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Welcome to the technical support guide for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unexpect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unexpected results encountered during the synthesis, purification, and handling of this chiral isoquinoline derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research. Given that the isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs, understanding the nuances of its derivatives is paramount for successful discovery programs.[1][2]

Part 1: Troubleshooting Guide - Synthesis & Purification

The most common synthetic route to n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is the reductive amination of 1-(isoquinolin-5-yl)ethan-1-one with ethylamine.[3][4] This process, while robust, is prone to several side reactions and purification challenges.

Question: My reductive amination reaction shows low conversion of the starting ketone, 1-(isoquinolin-5-yl)ethan-1-one. What are the likely causes and solutions?

Answer: Low conversion in a reductive amination points to issues with the initial, reversible formation of the imine or iminium ion intermediate.[4][5] Several factors can be at play:

  • Inefficient Imine Formation: The condensation of the ketone and ethylamine is an equilibrium-driven process that produces water. If water is not removed or sequestered, the equilibrium may not favor the imine intermediate, leading to a stalled reaction.

    • Solution 1: Use of Dehydrating Agents: While effective, the addition of chemical dehydrating agents like Ti(iPrO)₄ or molecular sieves can complicate workup.[3]

    • Solution 2: Solvent Choice: Using a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is often preferred. For reactions that can be run at higher temperatures, toluene with a Dean-Stark trap to azeotropically remove water is a classic and effective method.[3][6]

  • Suboptimal pH: The reaction is typically fastest under weakly acidic conditions (pH ~5-6). This pH is a delicate balance: it must be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to facilitate water elimination, but not so acidic that it fully protonates the starting ethylamine, rendering it non-nucleophilic.

    • Solution: If not using a self-buffering reagent like sodium triacetoxyborohydride, you can add a catalytic amount of acetic acid (AcOH) to the reaction mixture, particularly when using reagents like sodium cyanoborohydride.[5]

  • Insufficient Reaction Time or Temperature: Some reductive aminations can be sluggish at room temperature.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, gentle heating (e.g., to 40-50 °C) can often drive it to completion.

Question: My mass spectrometry analysis shows a significant peak corresponding to the alcohol byproduct, 1-(isoquinolin-5-yl)ethan-1-ol. How can I minimize this?

Answer: The formation of the corresponding alcohol is a classic side reaction where the reducing agent directly reduces the starting ketone instead of the iminium ion intermediate. This is a problem of chemoselectivity.

The choice of reducing agent is critical.[4]

  • Problematic Reagents: Stronger, less selective hydrides like Sodium Borohydride (NaBH₄) are highly capable of reducing both ketones and imines. In a one-pot reaction, NaBH₄ will often reduce the ketone faster than the imine can form, leading to significant alcohol byproduct.[7]

  • Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most direct reductive aminations.[5] It is a milder, sterically hindered reducing agent that reduces aldehydes and ketones much more slowly than it reduces the protonated iminium ion intermediate. This selectivity ensures that as soon as the imine/iminium is formed, it is rapidly converted to the desired amine product.[5]

  • Alternative Reagent: Sodium cyanoborohydride (NaBH₃CN) is also more selective for imines over ketones, especially at a controlled pH of 6-7.[4] However, it is highly toxic and can generate hydrogen cyanide gas upon acidic workup, making STAB a safer and often more effective alternative for modern labs.[5][7]

ReagentSelectivityCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB) Excellent (Iminium >> Ketone)DCE, THF, MeCNReagent of choice; moisture sensitive.[5]
NaBH₃CN Good (Iminium > Ketone)MeOH, EtOHpH control is important; highly toxic.[4]
H₂/Catalyst (e.g., Pd/C) VariableMeOH, EtOHCan reduce the isoquinoline ring under harsh conditions; requires specialized equipment.[4][8]
NaBH₄ Poor (Ketone ≈ Imine)MeOH, EtOHNot recommended for direct amination; best for stepwise procedures.[5]
Question: I'm observing a byproduct with a mass of [M+28]. What is it and how do I prevent it?

Answer: A mass increase of 28 amu (C₂H₄) strongly suggests over-alkylation. The desired product, n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (a secondary amine), can act as a nucleophile itself. It can react with another molecule of the starting ketone to form a new iminium ion, which is then reduced to yield a tertiary amine, n,n-Diethyl-1-(isoquinolin-5-yl)ethan-1-amine.

This is a common issue when reacting primary amines.[5][9]

  • Cause: The product secondary amine may be of similar or greater nucleophilicity than the starting primary amine (ethylamine).

  • Solution 1 (Stoichiometry): The most straightforward solution is to use a molar excess of the primary amine (ethylamine), typically 1.5 to 3 equivalents. This ensures that the ketone is more likely to encounter ethylamine than the product amine, shifting the reaction equilibrium towards the desired secondary amine.[5]

  • Solution 2 (Stepwise Procedure): For particularly challenging cases, an indirect or stepwise procedure can be employed. First, form the imine by reacting the ketone and ethylamine, often with azeotropic removal of water. Once the imine is formed (confirmed by NMR or IR), it can be isolated and then reduced in a separate step with a less selective reagent like NaBH₄.[5]

Reductive Amination Pathway & Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Ketone 1-(isoquinolin-5-yl)ethan-1-one Imine Imine Intermediate Ketone->Imine + Ethylamine - H₂O Alcohol 1-(isoquinolin-5-yl)ethan-1-ol (Alcohol Byproduct) Ketone->Alcohol + [H] (Non-selective reduction) EtNH2 Ethylamine Product n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (Desired Secondary Amine) Imine->Product + [H] (e.g., NaBH(OAc)₃) TertiaryAmine n,n-Diethyl-1-(isoquinolin-5-yl)ethan-1-amine (Over-alkylation Byproduct) Product->TertiaryAmine + Ketone, -H₂O + [H]

Caption: Main and side reaction pathways in the synthesis of the target amine.

Part 2: FAQs - Characterization & Chiral Separation

Question: The product is chiral. How can I resolve the enantiomers?

Answer: As the synthesis starts from an achiral ketone, the product will be a racemic mixture (a 1:1 mixture of both enantiomers). The separation of enantiomers, or chiral resolution, is a critical step in pharmaceutical development, as different enantiomers can have vastly different biological activities.[]

  • Diastereomeric Salt Formation: This is a classical chemical resolution technique.[]

    • Principle: React the racemic amine base with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or (R)-(-)-Mandelic acid. This forms a pair of diastereomeric salts.

    • Separation: Diastereomers have different physical properties, most notably solubility. By carefully choosing the solvent, one diastereomer can be selectively crystallized from the solution.

    • Recovery: After separating the crystallized salt by filtration, the chiral acid is neutralized with a base (e.g., NaOH solution) to liberate the pure enantiomer of your amine.

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique.[11][12]

    • Principle: A high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system is equipped with a chiral stationary phase (CSP). These columns are packed with a chiral material that interacts differently with each enantiomer of your compound.[12]

    • Separation: As the racemic mixture passes through the column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, resulting in separation. This method can be used both to determine the enantiomeric excess (ee%) and to purify multi-milligram to gram quantities of each enantiomer.[][12]

Question: What are the expected signals in the ¹H NMR and ESI-MS for the final product?

Answer: Spectroscopic analysis is key to confirming the structure and purity of your compound.

  • Mass Spectrometry (ESI-MS): Using electrospray ionization in positive mode, you should expect to see the protonated molecular ion.

    • Formula: C₁₃H₁₆N₂

    • Molecular Weight: 200.28 g/mol

    • Expected Peak [M+H]⁺: 201.3

  • Proton NMR (¹H NMR): The spectrum will be complex due to the isoquinoline ring, but key signals for the side chain are diagnostic.

ProtonsMultiplicityApprox. Chemical Shift (ppm)IntegrationNotes
Isoquinoline-HMultiplets7.5 - 9.26HAromatic region, specific shifts depend on substitution pattern.[13]
-CH(NH)-Quartet~4.0 - 4.51HBenzylic proton, coupled to the adjacent methyl group.
-NH-Broad SingletVariable (1.5 - 3.0)1HOften exchanges with D₂O. Position is concentration and solvent dependent.
-N-CH₂-CH₃Quartet~2.5 - 2.82HMethylene protons of the ethyl group, coupled to the terminal methyl.
-CH(NH)-CH₃Doublet~1.4 - 1.63HMethyl group adjacent to the chiral center.
-N-CH₂-CH₃Triplet~1.0 - 1.23HTerminal methyl of the ethyl group.

Part 3: FAQs - Handling & Stability

Question: I have successfully synthesized and purified the amine, but it is an oil that turns brown upon standing. Is this normal?

Answer: Yes, this is a common observation for many amines, especially those with benzylic protons.

  • Cause of Color Change: Amines are susceptible to air oxidation. The lone pair on the nitrogen can be oxidized, leading to the formation of colored impurities over time. This process can be accelerated by exposure to light and air.

  • Storage Recommendation: To ensure long-term stability and purity, store the free base under an inert atmosphere (Nitrogen or Argon), protected from light, and in a freezer (-20 °C).

  • Alternative for Long-Term Storage: For extended storage or for material that will be used in aqueous biological assays, converting the amine to a stable, crystalline salt is highly recommended. Bubbling dry HCl gas through an ethereal solution of the amine or adding a solution of HCl in isopropanol will precipitate the hydrochloride salt, which is typically a stable, non-hygroscopic solid that is easier to handle and weigh accurately.[14]

Question: The free base of my compound is insoluble in my aqueous assay buffer (pH 7.4). How can I solubilize it?

Answer: This is expected behavior. The free base form of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a weak base and will have low solubility in neutral or basic aqueous media.[15]

  • Principle of pH-Dependent Solubility: To solubilize a basic compound in an aqueous solution, the pH must be lowered to a point where the amine is protonated. The resulting ammonium salt is ionic and thus significantly more water-soluble.[15] The pKa of the isoquinoline nitrogen is ~5.4, and the ethylamine nitrogen will be ~10-11. Protonation will readily occur in acidic conditions.

  • Practical Solution:

    • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.

    • Alternatively, and preferably, prepare a stock solution of the hydrochloride salt of your compound directly in water or your buffer. To do this, you can dissolve the free base in a minimal amount of 1M HCl and then dilute with your buffer, adjusting the final pH as needed. It is recommended to keep the pH at least 1-2 units below the pKa of the most basic nitrogen to ensure it remains fully protonated and soluble.[15]

Part 4: Protocols & Workflows

Protocol: Synthesis via Reductive Amination with NaBH(OAc)₃
  • To a round-bottom flask under a nitrogen atmosphere, add 1-(isoquinolin-5-yl)ethan-1-one (1.0 eq).

  • Dissolve the ketone in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add ethylamine (2.0 eq, often as a 2.0 M solution in THF) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Workflow for Synthesis

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • BOC Sciences. Chiral Resolution and Separation Services.

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.

  • Ataman Kimya. ISOQUINOLINE.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective....

  • ResearchGate. The reductive amination of ketones 1a and b using Pd‐catalyzed hydrogenation.

  • Zhang, Y., Wu, D., Wang-Iverson, D. B., & Tymiak, A. A. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3–23.

  • Phenomenex. Chiral HPLC Column.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • Chemist Library. Chiral Separation Techniques.

  • Chrzanowska, M., & Dreas, A. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(1), 245.

  • Dreas, A., & Chrzanowska, M. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070.

  • GSK. Reductive Amination. (Note: Direct link to the PDF was not available, linking to the main green chemistry page where reagent guides are hosted). A general version is available at: [Link]

  • Wikipedia. Reductive amination.

  • Cheméo. Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7).

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

  • Science of Synthesis. Isoquinoline. (Note: This is a subscription service, providing a general link).

  • ResearchGate. Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione.

  • Quimicaorganica.org. Isoquinoline synthesis.

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination.

  • Chemazone. N-ethyl-1-(1-isoquinolin-5-yl-5-methyltriazol-4-yl)ethanamine.

  • Canadian Science Publishing. Synthesis of indeno[1,2,3-ij]isoquinolines.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

  • Science of Synthesis. Product Class 5: Isoquinolines.

  • Dreas, A., & Chrzanowska, M. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC.

  • Benchchem. Troubleshooting low solubility of Ethyl-quinolin-3-ylmethyl-amine in aqueous buffers.

  • PubChem. N-Ethylethylenediamine.

  • NIST. Ethanamine, N-ethyl- Gas phase thermochemistry data.

  • NIST. Ethanamine, N-ethyl- Notes.

  • ResearchGate. Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives.

  • IJSTR. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

  • Merck. 1-(isoquinolin-5-yl)ethan-1-one.

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: Evaluating n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine Against Established ROCK Inhibitors

Prepared by: Senior Application Scientist Abstract This guide provides a comprehensive framework for the preclinical benchmarking of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, a novel compound with a chemical scaffold su...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, a novel compound with a chemical scaffold suggestive of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. We outline a systematic, multi-tiered approach to characterize its inhibitory profile, comparing it directly against two well-established, commercially available ROCK inhibitors: the potent and selective research tool Y-27632 , and the clinically utilized vasodilator Fasudil . The protocols described herein are designed to deliver a robust dataset covering biochemical potency, cellular target engagement, and functional phenotypic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel kinase inhibitors.

Introduction: The Rho/ROCK Pathway as a Therapeutic Target

The Rho-associated kinases, ROCK1 and ROCK2, are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling cascade is a central regulator of actin cytoskeleton dynamics, influencing a multitude of fundamental cellular processes including contraction, adhesion, migration, proliferation, and apoptosis.[1][2] Upon activation by RhoA-GTP, ROCK phosphorylates several substrates, most notably the myosin light chain (MLC) phosphatase, which inhibits its activity. This leads to an increase in phosphorylated MLC, promoting actomyosin contractility and the formation of stress fibers and focal adhesions.[1][3]

Given its pivotal role, dysregulation of the ROCK pathway has been implicated in various pathologies, including hypertension, glaucoma, neurodegenerative diseases, and cancer.[1][4][5] Consequently, ROCK has emerged as a promising therapeutic target. Inhibitors of this pathway have shown potential in promoting vasodilation, reducing inflammation, fostering axonal regeneration, and enhancing cell survival in culture.[3][4][6] This guide provides the experimental framework to determine where n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine fits within the landscape of known ROCK inhibitors.

Diagram 1: The Rho/ROCK Signaling Pathway

ROCK_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Phosphorylates & Inhibits MLC MLC ROCK->MLC Phosphorylates MLCP_P p-MYPT1 (Inactive MLCP) MLC_P p-MLC MLCP->MLC_P Dephosphorylates Actomyosin Actomyosin Contraction (Stress Fibers) MLC_P->Actomyosin Inhibitors Test Compound Y-27632 Fasudil Inhibitors->ROCK Inhibits

Caption: The Rho/ROCK pathway leading to actomyosin contraction and its inhibition.

The Inhibitors: Test Article & Benchmarks

A successful benchmarking study relies on comparing the test article against well-characterized standards. The isoquinoline scaffold of the test compound is a known feature in several classes of ROCK inhibitors.[5][7]

Test Article:

  • n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine: A novel compound whose efficacy and selectivity against ROCK are to be determined.

Benchmark Inhibitors:

  • Y-27632: A highly potent, cell-permeable, and selective ATP-competitive inhibitor of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[8][9] It is widely used in research to enhance the survival of dissociated stem cells by preventing anoikis (dissociation-induced apoptosis).[2][8]

  • Fasudil (HA-1077): A clinically approved ROCK inhibitor used to treat cerebral vasospasm.[3] It is a nonspecific inhibitor of ROCK1 (Ki = 0.33 µM) and ROCK2 (IC50 = 0.158 µM) and can also inhibit other kinases like PKA and PKC at higher concentrations.[1][10]

InhibitorTarget(s)Reported PotencyKey Characteristics
Y-27632 ROCK1, ROCK2Ki = 220 nM (ROCK1), 300 nM (ROCK2)[8][9]Highly selective; widely used research tool for cell culture.[2][11]
Fasudil ROCK1, ROCK2Ki = 0.33 µM (ROCK1), IC50 = 0.158 µM (ROCK2)[10]Clinically approved; also inhibits PKA, PKC at higher concentrations.[1][10]
Test Compound Putative: ROCK1, ROCK2To be determinedTo be determined

Benchmarking Strategy: A Phased Experimental Approach

We propose a two-phase experimental workflow to build a comprehensive profile of the test compound, moving from direct enzyme interaction to cellular and functional effects.

Diagram 2: Experimental Benchmarking Workflow

Workflow Phase1 Phase 1: Biochemical Characterization Assay1 Protocol 1: In Vitro Kinase Assay (IC50 Determination) Phase1->Assay1 Assay2 Protocol 2: Kinase Selectivity Screen (Off-Target Profiling) Phase1->Assay2 Phase2 Phase 2: Cellular & Functional Validation Data Comparative Data Analysis Assay1->Data Assay2->Data Assay3 Protocol 3: Western Blot for p-MLC2 (Target Engagement) Phase2->Assay3 Assay4 Protocol 4: Actin Stress Fiber Staining (Phenotypic Effect) Phase2->Assay4 Assay3->Data Assay4->Data

Caption: A two-phased workflow for comprehensive inhibitor characterization.

Phase 1: Biochemical Potency & Selectivity

Rationale: The initial step is to quantify the direct inhibitory effect of the compound on the purified kinase enzymes. This approach provides a clean, cell-free measurement of potency (IC50) and is the gold standard for determining direct target interaction.

Protocol 1: In Vitro ROCK1/ROCK2 Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine against ROCK1 and ROCK2.

  • Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) is recommended. This method quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's activity.

    • Reagent Preparation: Prepare a serial dilution of the test compound, Y-27632, and Fasudil (e.g., 10-point, 3-fold dilutions starting from 100 µM). The final solvent concentration (e.g., DMSO) should be kept constant across all wells (≤1%).

    • Kinase Reaction: In a 384-well plate, add the kinase buffer, recombinant human ROCK1 or ROCK2 enzyme, the specific substrate peptide, and the serially diluted inhibitors or vehicle control.

    • Initiation: Start the reaction by adding a concentration of ATP near the Km value for the respective enzyme. Incubate at 30°C for 60 minutes.

    • Signal Generation: Terminate the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Target Engagement & Functional Effects

Rationale: After confirming biochemical potency, it is crucial to verify that the compound can penetrate the cell membrane and engage its target in a complex cellular environment. Measuring the phosphorylation of a direct downstream substrate and observing a known phenotypic outcome provides this validation.

Protocol 2: Western Blot Analysis of Myosin Light Chain (MLC2) Phosphorylation

  • Objective: To assess the ability of the test compound to inhibit ROCK activity inside cells by measuring the phosphorylation status of its downstream target, MLC2.

  • Methodology:

    • Cell Culture: Plate a suitable cell line with a prominent actin cytoskeleton (e.g., HeLa or NIH 3T3 cells) and grow to 80-90% confluency.

    • Serum Starvation & Treatment: Serum-starve the cells for 12-24 hours to reduce basal ROCK activity. Then, pre-treat cells with various concentrations of the test compound, Y-27632, Fasudil, or vehicle control for 1-2 hours.

    • Stimulation: Stimulate the ROCK pathway by adding a known activator like lysophosphatidic acid (LPA) or by serum re-addition for 15-30 minutes.

    • Lysis & Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE & Western Blot: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with primary antibodies against phospho-MLC2 (Thr18/Ser19) and total MLC2 or a loading control (e.g., GAPDH). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-MLC2 signal to the total MLC2 or loading control signal. Plot the normalized signal against inhibitor concentration to evaluate the dose-dependent inhibition.

Protocol 3: Immunofluorescence Staining for Actin Stress Fiber Disruption

  • Objective: To visually confirm the functional effect of ROCK inhibition on the actin cytoskeleton.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HeLa or Human Umbilical Vein Endothelial Cells - HUVECs) on glass coverslips and allow them to adhere and spread.

    • Treatment: Treat cells with an effective concentration (e.g., 5-10x the biochemical IC50) of the test compound, Y-27632 (10 µM), Fasudil (10 µM), or vehicle control for 2-4 hours.

    • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

    • Staining: Stain the F-actin cytoskeleton with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488). Stain the nuclei with DAPI.

    • Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

  • Data Analysis: Qualitatively assess the disruption of organized actin stress fibers. Treated cells should exhibit a loss of the typical elongated, thick actin bundles, resulting in a more cortical or disorganized actin structure compared to the vehicle-treated control cells.

Data Interpretation and Presentation

The data gathered from these protocols will allow for a direct and objective comparison of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine against the established benchmarks.

Table 1: Summary of Biochemical Potency

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)ROCK1/ROCK2 Selectivity Ratio
Test Compound Experimental ValueExperimental ValueCalculated
Y-27632 Experimental ValueExperimental ValueCalculated
Fasudil Experimental ValueExperimental ValueCalculated

Table 2: Summary of Cellular Activity

Compoundp-MLC2 Inhibition (IC50, µM)Stress Fiber Disruption (Min. Effective Conc., µM)
Test Compound Experimental ValueExperimental Value
Y-27632 Experimental ValueExperimental Value
Fasudil Experimental ValueExperimental Value

Conclusion

By following this structured benchmarking guide, researchers can generate a comprehensive data package to evaluate n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. The comparison of its biochemical potency, cellular target engagement, and functional effects against the gold-standard inhibitors Y-27632 and Fasudil will clearly define its profile as a potential ROCK inhibitor. This rigorous, data-driven approach is essential for making informed decisions in early-stage drug discovery and for understanding the therapeutic potential of novel chemical entities.

References

  • Wikipedia. (2024). Fasudil. Retrieved March 4, 2026, from [Link]

  • Chen, S., et al. (2018). Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Journal of Cellular and Molecular Medicine. [Link]

  • Chapman, K., et al. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journal of Cell Science. [Link]

  • Hinton, D. R., et al. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Translational Vision Science & Technology. [Link]

  • Shimokawa, H., & Sun, M. (2005). Rho Kinase (ROCK) Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Tatenhorst, L., et al. (2016). ROCK Inhibition by Fasudil as Disease-Modifying Translational Approach in the Treatment of Parkinson's Disease and Amyotrophic Lateral Sclerosis. Neurology. [Link]

  • Ling, Y., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research. [Link]

  • Wang, T., et al. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Scientific Reports. [Link]

  • Al-Huraish, A. H., et al. (2025). Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. Journal of Molecular Graphics and Modelling. [Link]

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Comparative

Publish Comparison Guide: Cross-Validation of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Executive Summary n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (referred to herein as N-Et-IQEA ) represents a structural evolution of the classic 5-isoquinoline pharmacophore, a scaffold historically significant in the inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (referred to herein as N-Et-IQEA ) represents a structural evolution of the classic 5-isoquinoline pharmacophore, a scaffold historically significant in the inhibition of Rho-associated protein kinase (ROCK) .[1] While first-generation inhibitors like Fasudil established the therapeutic potential of this class in vasospasm and neuroregeneration, they often suffer from limited cellular permeability or off-target effects (e.g., PKA inhibition).[1]

This guide provides a rigorous technical framework for cross-validating N-Et-IQEA against industry standards (Fasudil , Y-27632 , and H-1152 ).[1] It outlines the critical experimental checkpoints required to establish N-Et-IQEA as a superior or complementary research tool, focusing on lipophilicity-driven cellular potency and kinase selectivity profiles .

Part 1: Chemical Identity & Structural Validation

Before biological assessment, the integrity of the N-ethyl secondary amine must be confirmed, specifically differentiating it from its primary amine precursor, 1-(isoquinolin-5-yl)ethan-1-amine.[1]

Structural Differentiation[1]
  • Core Scaffold: 5-substituted isoquinoline (ATP-competitive hinge binder).[1]

  • Modification: N-ethylation of the exocyclic amine.

  • Impact: Increases LogP (lipophilicity), potentially enhancing blood-brain barrier (BBB) penetration and cellular uptake compared to the more polar primary amines.[1]

Analytical Checkpoint (HPLC-MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Validation Criteria: N-Et-IQEA must show a mass shift of +28 Da (Ethyl vs H) relative to the primary amine precursor.[1]

    • Precursor [M+H]+: ~173.1 m/z[1]

    • N-Et-IQEA [M+H]+: ~201.1 m/z[1]

Part 2: Comparative Performance Analysis

To publish a robust comparison, N-Et-IQEA must be benchmarked against the "Gold Standard" ROCK inhibitors.[1]

Table 1: Comparative Profile of Isoquinoline-based Inhibitors[1]
FeatureN-Et-IQEA (Target)Fasudil (HA-1077) Y-27632 H-1152
Class 5-Isoquinoline (N-alkyl)5-Isoquinoline (Sulfonyl)Pyridine derivative5-Isoquinoline (Sulfonyl)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Biochemical IC50 To be determined (< 100 nM)~1.9 µM (ROCK2)~0.8 µM (ROCK2)~12 nM (ROCK2)
Selectivity Issue Potential PKA overlapModerate PKA/PKC inhibitionHigh SelectivityHigh Potency, Moderate Selectivity
Cellular Permeability High (Predicted due to Ethyl)ModerateModerateHigh
Key Advantage Enhanced lipophilicity; potential CNS penetrance.[1]Clinical safety data available.Broadly used reference tool.[2][3]Ultra-high potency.
Comparative Logic[1]
  • Potency: If N-Et-IQEA exhibits an IC50 > 1 µM, it offers no advantage over Fasudil.[1] A viable candidate must approach the nanomolar range (similar to H-1152).[1]

  • Selectivity: The 5-isoquinoline scaffold is prone to inhibiting Protein Kinase A (PKA).[1] A critical validation step is demonstrating a Selectivity Index (SI) (IC50 PKA / IC50 ROCK) > 100.[1]

Part 3: Experimental Protocols

These protocols are designed to generate the "Figure 1" and "Figure 2" of a high-impact publication.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the biochemical potency (IC50) of N-Et-IQEA against ROCK2 compared to Fasudil.

Materials:

  • Recombinant ROCK2 enzyme.

  • Substrate: S6K substrate peptide.

  • ATP (Ultra-pure).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

Methodology:

  • Preparation: Dilute N-Et-IQEA and Fasudil in DMSO (10-point dose-response, 1 nM to 100 µM).

  • Reaction: Incubate kinase (2 ng/µL), substrate (50 µM), and compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 10 min.

  • Initiation: Add ATP (10 µM) to start the reaction.[1] Incubate for 60 min at Room Temp (RT).

  • Termination: Add ADP-Glo™ Reagent (stops kinase, depletes ATP).[1] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Target Engagement (pMLC Western Blot)

Objective: Confirm N-Et-IQEA inhibits ROCK activity in intact cells by monitoring the phosphorylation of Myosin Light Chain (MLC), a direct downstream target.[1]

Methodology:

  • Cell Culture: Seed A7r5 (rat aortic smooth muscle) or NIH3T3 cells.[1]

  • Treatment: Serum-starve cells for 4 hours.[1] Treat with N-Et-IQEA (0.1, 1, 10 µM) or Y-27632 (10 µM positive control) for 1 hour.[1]

  • Stimulation: Stimulate Rho pathway with Lysophosphatidic Acid (LPA, 10 µM) for 5 min to induce pMLC.[1]

  • Lysis: Rapidly lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblot:

    • Primary Ab: Anti-phospho-MLC2 (Ser19).[1]

    • Loading Control: Anti-Total MLC2 or GAPDH.

  • Validation: N-Et-IQEA should dose-dependently reduce the LPA-induced pMLC band intensity.

Part 4: Visualization & Mechanism[1]

Diagram 1: Cross-Validation Workflow

This flowchart illustrates the logical progression from chemical verification to biological confirmation.

ValidationWorkflow Start Compound Acquisition: N-Et-IQEA QC Quality Control: HPLC-MS (>98% Purity) Confirm N-Ethyl vs Primary Amine Start->QC Biochem Biochemical Assay (Cell-Free): ADP-Glo Kinase Assay (vs. Fasudil/H-1152) QC->Biochem Decision1 Is IC50 < 100 nM? Biochem->Decision1 Decision1->Start No (Optimize Structure) Cellular Cellular Assay: pMLC Western Blot (Target Engagement) Decision1->Cellular Yes Phenotype Functional Assay: Neurite Outgrowth or Stress Fiber Disassembly Cellular->Phenotype Publish Publish Comparison Guide Phenotype->Publish

Caption: Step-by-step experimental workflow for validating N-Et-IQEA against standard ROCK inhibitors.

Diagram 2: Mechanism of Action (Rho/ROCK Pathway)

Visualizing where N-Et-IQEA intervenes in the signaling cascade.[1]

ROCKPathway GPCR GPCR (LPA/S1P Receptor) G1213 G12/13 GPCR->G1213 RhoA RhoA-GTP G1213->RhoA ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Inhibitor N-Et-IQEA (Fasudil/Y-27632) Inhibitor->ROCK Inhibits (ATP-Competitive) MBS->MLC Dephosphorylates Contract Actomyosin Contraction MLC->Contract Promotes Cofilin Cofilin LIMK->Cofilin Inactivates Stabil Actin Stabilization Cofilin->Stabil Prevents Depolymerization

Caption: The RhoA-ROCK signaling cascade showing the specific inhibition point of N-Et-IQEA, preventing MLC phosphorylation and actin reorganization.[1]

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors as potential therapeutic agents for cardiovascular diseases."[1] Journal of Cardiovascular Pharmacology, 2007.[1] Link

  • Ishizaki, T., et al. "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase."[1] Molecular Pharmacology, 2000.[1] Link

  • Tamura, M., et al. "Development of specific Rho-kinase inhibitors and their clinical application."[1] Biochimica et Biophysica Acta (BBA), 2005.[1] Link

  • Breitenlechner, C., et al. "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity."[1] Structure, 2003.[1][4] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols, 2024.[1] Link

Sources

Validation

Comparative Synthesis Guide: Replicating the Synthesis of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex pharmaceutical intermediates. When synthesizing sterically hindered secondary amines like n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex pharmaceutical intermediates. When synthesizing sterically hindered secondary amines like n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (CAS: 1340365-10-7), bench chemists face a critical decision in route selection. The isoquinoline scaffold is highly valued in drug discovery—particularly in the development of kinase inhibitors—but the benzylic amine moiety presents specific challenges regarding chemoselectivity, reaction kinetics, and the prevention of over-alkylation.

This guide objectively compares the two most robust synthetic strategies for preparing this target: Route A (Direct Reductive Amination of a Ketone) and Route B (Reductive Alkylation of a Primary Amine). By analyzing the causality behind the reagent choices, this guide provides self-validating protocols to ensure high-fidelity replication at the bench.

Strategic Overview & Mechanistic Pathways

The synthesis of secondary amines relies heavily on the disconnection of the carbon-nitrogen bond. For our target, this leaves us with two primary carbonyl-based disconnections, both of which converge on the identical target molecule but require vastly different catalytic and reducing environments.

SynthesisRoutes Ketone 5-Acetylisoquinoline + Ethylamine ImineA Ketimine Intermediate (Ti(OiPr)4 activated) Ketone->ImineA Ti(OiPr)4, THF r.t., 12h Target n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (Target Product) ImineA->Target NaBH3CN, EtOH r.t., 8h Amine 1-(Isoquinolin-5-yl)ethan-1-amine + Acetaldehyde ImineB Aldimine / Iminium Intermediate (AcOH catalyzed) Amine->ImineB DCE, AcOH 0 °C to r.t. ImineB->Target NaBH(OAc)3 r.t., 4-6h

Figure 1: Mechanistic convergence of Route A and Route B yielding the target isoquinoline amine.

Route A: Titanium-Mediated Reductive Amination of 5-Acetylisoquinoline

Causal Logic & Expertise

Direct reductive amination of ketones with primary aliphatic amines (like ethylamine) is notoriously sluggish. Ketones possess lower electrophilicity than aldehydes, and ethylamine's volatility makes harsh, high-temperature dehydrating conditions (like Dean-Stark traps) impractical.

To overcome this thermodynamic barrier, we employ Titanium(IV) isopropoxide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) as a dual-purpose Lewis acid and water scavenger. It activates the carbonyl carbon and drives the equilibrium toward the ketimine intermediate. Because the resulting titanium-imine complex is highly stable, we must use Sodium cyanoborohydride (

) for the reduction phase.

is uniquely stable in the slightly acidic environments required to reduce imines without indiscriminately reducing the unreacted ketone ().
Step-by-Step Protocol
  • Imine Formation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 5-acetylisoquinoline (1.0 equiv) and dissolve in anhydrous THF (0.5 M). Add ethylamine (2.0 M solution in THF, 2.0 equiv). Dropwise, add

    
     (1.25 equiv). Stir at room temperature for 10-12 hours.
    
  • Reduction Phase: Dissolve

    
     (1.0 equiv) in absolute ethanol (1.0 M). Add this solution dropwise to the reaction mixture. Stir for an additional 8 hours.
    
  • Quench & Self-Validation: Slowly add water (approx. 2 mL/mmol) to the mixture. Visual Cue: A dense, white precipitate of titanium dioxide (

    
    ) will immediately form. This is a self-validating indicator that the Lewis acid has been successfully hydrolyzed and quenched.
    
  • Workup & Purification: Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH:
    
    
    
    gradient) to isolate the pure secondary amine.

Route B: Direct Reductive Alkylation using Sodium Triacetoxyborohydride

Causal Logic & Expertise

Alkylation of a primary amine (1-(isoquinolin-5-yl)ethan-1-amine) with an aldehyde (acetaldehyde) carries a severe risk of over-alkylation, yielding the unwanted N,N-diethyl tertiary amine.

To achieve strict chemoselectivity, we utilize Sodium triacetoxyborohydride (


) under weakly acidic conditions. The addition of acetic acid lowers the pH, accelerating the formation of the highly electrophilic iminium ion. 

is a mild hydride donor that reacts rapidly with protonated imines but is kinetically too slow to reduce the unreacted acetaldehyde. Once the secondary amine is formed, its increased steric bulk around the benzylic position prevents a second equivalent of acetaldehyde from reacting, naturally halting the reaction ().
Step-by-Step Protocol
  • Iminium Formation: In a dry flask, dissolve 1-(isoquinolin-5-yl)ethan-1-amine (1.0 equiv) and acetaldehyde (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to adjust the pH to approximately 4-5.

  • Reduction Phase: Cool the mixture to 0 °C using an ice bath. Portion-wise, add

    
     (1.5 equiv) to control the mild exotherm.
    
  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4-6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The complete disappearance of the primary amine spot confirms the reaction has reached its natural endpoint without progressing to the tertiary amine.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases and the aqueous layer registers a basic pH (~8-9). Extract the aqueous layer three times with dichloromethane (DCM).
    
  • Purification: Dry the combined organic layers over

    
     and concentrate. The crude product is often clean enough to be isolated directly as a hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the product, yielding a highly pure crystalline solid.
    

Comparative Performance Data

To facilitate route selection for your specific laboratory constraints, the quantitative and qualitative performance metrics of both workflows are summarized below.

ParameterRoute A: Ketone Reductive AminationRoute B: Amine Reductive Alkylation
Starting Material 5-Acetylisoquinoline1-(Isoquinolin-5-yl)ethan-1-amine
Alkylating Agent Ethylamine (Gas / THF solution)Acetaldehyde (Volatile liquid)
Reducing Agent


Reagent Toxicity High (Generates toxic cyanide gas if acidified improperly)Low (Generates benign acetic acid byproducts)
Catalyst / Additive

(Lewis Acid)
Acetic Acid (Brønsted Acid)
Over-alkylation Risk Low (Ethylamine is used in excess)Low (Controlled by steric hindrance & selective reductant)
Workup Complexity High (Requires tedious

filtration)
Low (Standard aqueous extraction)
Typical Yield 65% - 75%80% - 90%

Conclusion & Recommendations

For routine bench-scale synthesis and process scale-up, Route B is the superior choice . It avoids the highly toxic byproducts associated with cyanoborohydride and eliminates the notoriously difficult emulsion-forming


 workup. The chemoselectivity provided by 

ensures a high-yielding, clean reaction profile.

However, Route A remains a highly viable alternative for early-stage discovery chemistry if the primary amine starting material for Route B is unavailable, as 5-acetylisoquinoline is a highly accessible and inexpensive commercial building block.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Essential Safety and Handling Guide for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of n-Ethyl-1-(isoquinolin-5-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules, namely isoquinoline and ethylamine, to establish a robust safety framework. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate potential risks.

Hazard Identification and Risk Assessment

While specific toxicological data for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine are not available, an analysis of its core structures—isoquinoline and a secondary ethylamine side chain—necessitates that it be handled as a hazardous substance.

  • Isoquinoline Moiety : Isoquinoline itself is classified as a substance that may be harmful if swallowed and is harmful to aquatic life with long-lasting effects.[1] Some quinoline derivatives are also suspected of causing genetic defects.[2] Therefore, it is prudent to consider n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine as a potential irritant and a substance with possible long-term health effects.

  • Ethylamine Moiety : Ethylamine is an extremely flammable gas and can cause serious eye irritation, and may cause respiratory irritation.[3] It is also corrosive and can cause severe skin burns and eye damage.[4][5] The presence of the ethylamine group suggests that the target compound may be a skin and eye irritant.

Based on this information, a summary of the inferred hazards is presented below.

Hazard CategoryInferred GHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4 (Harmful)H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2 (Irritant)H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2A (Irritant)H319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][5]
Hazardous to the Aquatic EnvironmentChronic Category 3H412: Harmful to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure the safety of laboratory personnel.[6] The following equipment must be worn at all times when handling n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles or a full-face shield.[2][6]Protects against splashes and potential vapors, mitigating the risk of serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][6]Provides a barrier against skin contact, preventing potential irritation and absorption.
Body Protection A flame-retardant laboratory coat.Protects against spills and splashes on clothing and skin.
Respiratory Protection A respirator may be necessary if there is a risk of inhaling dust or vapors.[2]To be used when handling the substance outside of a certified chemical fume hood or when aerosolization is possible.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood : All handling of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, including weighing, dispensing, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation : Ensure the laboratory is well-ventilated.

Procedural Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Safe Handling of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine start Start: Pre-Handling Preparation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->fume_hood dispense Step 3: Carefully Dispense Compound fume_hood->dispense spill Spill Occurs? dispense->spill post_handling Step 4: Post-Handling Procedures (Clean Work Area, Wash Hands) waste Step 5: Segregate and Dispose of Waste post_handling->waste end End of Procedure waste->end spill->post_handling No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->post_handling

Caption: Procedural workflow for the safe handling of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an appropriate spill kit is readily available. Locate the nearest safety shower and eyewash station.

  • Personal Protective Equipment : Put on all required PPE as outlined in Section 2.

  • Dispensing : Carefully dispense the required amount of the chemical, avoiding splashes and the generation of dust or aerosols. Use appropriate tools such as a spatula or a pipette.

  • Container Sealing : Keep the container tightly closed when not in use to prevent the release of vapors.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7] Clean the work area and any equipment used.

Spill Management and Disposal Plan

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : In case of a significant spill, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection : Carefully collect the absorbed or swept material into a suitable, labeled container for hazardous waste.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • PPE for Cleanup : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[7]

Disposal Plan

Proper disposal of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation : All waste contaminated with n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[7]

  • Solid Waste : Place any solid compound, contaminated weighing boats, or filter papers directly into a labeled, sealable hazardous waste container.[2]

  • Liquid Waste : For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[2]

  • Disposal Method : The material should be disposed of by a licensed chemical waste disposal company.[2][7] High-temperature incineration is a potential disposal method. Do not dispose of this chemical down the drain or in regular trash.[7]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[7]

References

  • Tecnoproject. (2014, August 6).
  • TCI Chemicals. (2025, October 13).
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Ethyl-quinolin-3-ylmethyl-amine.
  • CDH Fine Chemical. ISO QUINOLINE TECH.
  • ResearchGate. (2025, August 6).
  • PENTA. (2025, April 16).

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